molecular formula C3H8N2S B13306517 3-Aminopropanethioamide

3-Aminopropanethioamide

Cat. No.: B13306517
M. Wt: 104.18 g/mol
InChI Key: GJOIQSQHPIBZCD-UHFFFAOYSA-N
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Description

3-Aminopropanethioamide is a chemical compound of interest in scientific research. Thioamide-functionalized molecules are often explored in various fields, including medicinal chemistry and chemical biology. Potential research applications may involve investigating its role as a building block for the synthesis of more complex molecules or studying its chelating properties with metal ions. Researchers also value such compounds for their potential use in developing novel pharmacological tools or as intermediates in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should always be used during handling. For a detailed hazard assessment, please consult the specific Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOIQSQHPIBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropanethioamide (CAS 761378-15-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of a Novel Building Block

3-Aminopropanethioamide emerges as a compelling, yet sparsely documented, chemical entity. Its structure—a simple aliphatic chain featuring two highly versatile functional groups, a primary amine and a primary thioamide—suggests significant potential as a building block in medicinal chemistry and materials science. This guide is structured to synthesize the known facts with established chemical principles to provide a comprehensive technical overview. Given the limited specific literature for this compound, this document will leverage data from analogous structures and predictive models to illuminate its properties, reactivity, and potential applications, thereby offering a robust framework for its utilization in research and development.

Section 1: Core Physicochemical and Structural Properties

3-Aminopropanethioamide is a bifunctional organic molecule whose properties are dictated by the interplay between its nucleophilic primary amine and its polar, reactive thioamide group.

Structural and Basic Information

The fundamental details of 3-Aminopropanethioamide are summarized below.

PropertyValueSource
CAS Number 761378-15-8[1]
Molecular Formula C₃H₈N₂S[1]
Molecular Weight 104.17 g/mol [1]
Canonical SMILES NCCC(N)=S[1]
Purity (Typical) ≥95%[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Predicted Physicochemical Data

Due to a lack of extensive experimental data, the following properties are predicted based on computational models. These values provide a valuable baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueSignificance in Application
Boiling Point ~250-280 °CSuggests low volatility; purification may require vacuum distillation.
pKa (Amine) ~9.5 - 10.5The primary amine will be protonated at physiological pH, influencing solubility and receptor interactions.
pKa (Thioamide N-H) ~15 - 17Thioamide protons are significantly more acidic than amide protons, enabling specific deprotonation for derivatization.[2]
LogP ~ -0.5 to 0.5Indicates a relatively hydrophilic character, suggesting good solubility in polar solvents.

Section 2: Synthesis and Purification

While specific synthetic procedures for 3-Aminopropanethioamide are not widely published, a logical and efficient pathway involves the thionation of its amide analogue, 3-aminopropanamide. This two-step approach is a cornerstone of thioamide chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

  • Amide Formation: Synthesis of the precursor, 3-aminopropanamide, from readily available starting materials.

  • Thionation: Conversion of the amide carbonyl to a thiocarbonyl using a standard thionating agent.

Synthetic_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation Acrylonitrile Acrylonitrile Precursor 3-Aminopropanamide Acrylonitrile->Precursor Ammonia Ammonia Ammonia->Precursor Product 3-Aminopropanethioamide Precursor->Product LR Lawesson's Reagent (or P₄S₁₀) LR->Product Thionation

Caption: Proposed two-step synthesis of 3-Aminopropanethioamide.

Experimental Protocol: Thionation of 3-Aminopropanamide

This protocol is a generalized procedure based on the well-established use of Lawesson's reagent for converting primary amides to primary thioamides.[3][4][5] Causality: Lawesson's reagent is chosen over harsher alternatives like P₄S₁₀ because it offers milder reaction conditions (often room temperature in a suitable solvent like THF), higher yields, and tolerance for other functional groups like the primary amine.[3][5]

Materials:

  • 3-Aminopropanamide (1.0 eq)

  • Lawesson's Reagent (0.5 - 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-aminopropanamide (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the amide. The concentration should be sufficient to maintain solubility throughout the reaction.

  • Reagent Addition: In a separate flask, dissolve Lawesson's reagent (0.55 eq) in anhydrous THF. Add this solution dropwise to the stirring amide solution at room temperature. Rationale: Adding the reagent in solution helps control any potential exotherm and ensures homogenous mixing.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amide. Reactions can take from 30 minutes to overnight.[3] Self-Validation: A successful reaction will show a new, typically less polar spot corresponding to the thioamide product.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Redissolve the crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash is crucial to neutralize acidic byproducts from the Lawesson's reagent.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point. Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor; all steps should be performed in a well-ventilated fume hood.[3]

Section 3: Spectroscopic and Analytical Characterization

No published spectra for 3-Aminopropanethioamide are available. However, its structure allows for a confident prediction of its key spectroscopic signatures, which are essential for confirming its identity and purity after synthesis.

Predicted Spectroscopic Data
TechniqueFunctional GroupExpected Chemical Shift / AbsorptionNotes
¹H NMR -CH₂-C(S)NH₂ (α-protons)~2.9 - 3.2 ppm (triplet)Deshielded by the adjacent electron-withdrawing thioamide group.
H₂N-CH₂- (β-protons)~2.6 - 2.9 ppm (triplet)Shielded relative to the α-protons.
-C(S)NH₂~7.5 - 9.5 ppm (broad singlet)Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration.
-CH₂-NH₂~1.5 - 2.5 ppm (broad singlet)Exchangeable with D₂O.
¹³C NMR -C =S~200 - 210 ppmThe most characteristic signal, significantly downfield due to the nature of the C=S bond.[2][6]
-C H₂-C(S)NH₂ (α-carbon)~35 - 45 ppm
H₂N-C H₂- (β-carbon)~30 - 40 ppm
IR Spectroscopy N-H Stretch (Amine & Thioamide)3100 - 3400 cm⁻¹ (multiple bands)Primary amines and thioamides show symmetric and asymmetric stretching.
C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹
"Thioamide B band" (C-N stretch)1400 - 1600 cm⁻¹ (strong)A very characteristic and strong band for thioamides, useful for identification.[7]
"Thioamide F band" (C=S stretch)~700 cm⁻¹Often coupled with other vibrations, can be less distinct.[7]
Mass Spectrometry Molecular Ion (M⁺)m/z = 104.17The parent peak corresponding to the molecular weight.
Key Fragmentsα-cleavage at the amine (loss of largest alkyl group) is a common fragmentation pathway for amines.[8] Loss of H₂S (Δm/z ~34) is also a characteristic fragmentation for some thioamides.[9]

Section 4: Chemical Reactivity and Stability

The synthetic utility of 3-Aminopropanethioamide is derived from its two distinct reactive centers. Understanding their behavior is key to designing subsequent reactions.

Reactivity cluster_props Molecule Primary Amine (H₂N) CH₂ CH₂ Primary Thioamide C(S)NH₂ Nuc Nucleophilic Site (Acylation, Alkylation) Nuc->Molecule:amine Reacts with electrophiles Elec Electrophilic Site (Carbonyl C) & Nucleophilic Site (Sulfur) Elec->Molecule:thioamide Versatile reactivity

Caption: Key reactive sites of 3-Aminopropanethioamide.

Reactivity of the Primary Amine

The terminal amine group behaves as a typical primary amine. It is a potent nucleophile and a moderate base.

  • Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

  • Alkylation: Can be alkylated using alkyl halides, though over-alkylation is a common side reaction. Reductive amination provides a more controlled method for mono-alkylation.

  • Cyclization: This amine is positioned to act as an intramolecular nucleophile, enabling the synthesis of various nitrogen-containing heterocycles.

Reactivity of the Primary Thioamide

The thioamide is a more versatile and reactive functional group than its amide counterpart.[2]

  • S-Alkylation (Thioimidate Formation): The sulfur atom is nucleophilic and reacts readily with electrophiles like alkyl halides to form highly reactive thioimidate salts. This is a key step in many thioamide-mediated transformations, such as the synthesis of thiazoles.[10]

  • Reaction with Nucleophiles: The thiocarbonyl carbon is more electrophilic than an amide carbon. It can react with strong nucleophiles.

  • Hydrolysis: Thioamides can be hydrolyzed back to their corresponding amides or carboxylic acids, typically under acidic or oxidative conditions.

  • Reductive Desulfurization: The C=S bond can be reduced to a CH₂ group using reagents like Raney Nickel.

Section 5: Potential Applications in Research and Drug Development

The bifunctional nature of 3-Aminopropanethioamide makes it a valuable scaffold for building molecular complexity, particularly in fields where the unique properties of the thioamide group are advantageous.

Bioisosteric Replacement of Amides

In drug design, replacing an amide with a thioamide is a common bioisosteric strategy.[11][12] This substitution can profoundly impact a molecule's properties:

  • Improved Membrane Permeability: The increased lipophilicity of sulfur compared to oxygen can enhance a drug's ability to cross cell membranes.[12]

  • Altered H-Bonding: Thioamide N-H groups are better hydrogen bond donors, while the sulfur atom is a weaker H-bond acceptor than oxygen. This can fine-tune drug-receptor interactions.[2]

  • Enhanced Stability: Thioamides can exhibit greater resistance to proteolytic cleavage by peptidases compared to amides, potentially increasing a drug's half-life.[13]

Precursor for Heterocyclic Synthesis

The molecule contains a N-C-C-C(S)-N skeleton, which is primed for cyclization reactions to form a variety of heterocycles, which are privileged structures in medicinal chemistry.[14] For example, reaction with α-haloketones could lead to the formation of aminothiazine derivatives.

Prodrug and Pharmacophore Development
  • Prodrugs: Thioamides are key components of certain prodrugs, like the antitubercular agent ethionamide.[13] The thioamide is activated in vivo by specific enzymes. 3-Aminopropanethioamide could be incorporated into molecules as a latent pharmacophore that is unmasked metabolically.

  • H₂S Donation: Thioamides can function as slow-releasing hydrogen sulfide (H₂S) donors.[12][13] H₂S is an important endogenous gasotransmitter with cytoprotective and anti-inflammatory properties. This makes the thioamide moiety an attractive feature for developing novel bifunctional drugs where H₂S release can mitigate side effects or enhance the efficacy of a primary pharmacophore.[15]

Section 6: Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is publicly available for 3-Aminopropanethioamide. The following guidelines are based on general principles for handling reactive, sulfur-containing amino compounds and should be supplemented by a thorough, substance-specific risk assessment before use.

General Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Ensure that eyewash stations and safety showers are readily accessible.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[19]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[19]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[18]

  • Handling: Avoid breathing dust, fumes, or vapors.[19] Wash hands thoroughly after handling.[16] Keep away from ignition sources.[17]

Potential Hazards

Based on analogous compounds (e.g., other amino-amides and thioamides), the following hazards should be anticipated:

  • Skin and Eye Irritation/Corrosion: Many amines and reactive small molecules can cause skin irritation or serious eye damage.[20]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19]

  • Odor: Sulfur-containing compounds are often malodorous.

References

  • Wasylishen, R. E., & Power, W. P. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry, 73(8), 1219-1227. Retrieved from [Link]

  • Fritz, H., et al. (1981). Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Organic Magnetic Resonance, 16(1), 36-41. Retrieved from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Retrieved from [Link]

  • Murai, T. (2016). Reaction of Thioamides. ResearchGate. Retrieved from [Link]

  • Mitchell, A. J., & Nair, S. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 943-953. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 116379. Retrieved from [Link]

  • D'Auria, M., et al. (2021). Correlation plot of calculated vs. experimental 13 CNMR chemical shifts for the thioamide form of compound 3. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Mack, J. B., & Shumba, P. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Retrieved from [Link]

  • Murai, T. (Ed.). (2017). Chemistry of Thioamides. Springer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

  • Bundău, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5633. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sova, M., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry, 19, 874-884. Retrieved from [Link]

  • Kalinski, C., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(9), 1871-1873. Retrieved from [Link]

  • V, V., & S, S. (2024). Generation of 3-aminopropanamide and its cluster formation with nucleation precursors- a theoretical exploration. Physical Chemistry Chemical Physics, 26(11), 8145-8156. Retrieved from [Link]

  • iChemical. (n.d.). 3-Aminopropanamide, CAS No. 4726-85-6. Retrieved from [Link]

  • University of Calgary. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Bailey, R. A., Kozak, S. L., Michelsen, T. W., & Mills, W. N. (1977). Thioamide bands and nature of bonding—IV. Journal of Inorganic and Nuclear Chemistry, 39(1), 29-32. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-115. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Lin, J. L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2636. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2006). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. HETEROCYCLES, 69(1), 443. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Beta-Alaninethioamide: Structure, Synthesis, and Scientific Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Beta-Alaninethioamide

Beta-alaninethioamide, systematically known as 3-aminopropanethioamide, is a sulfur-containing analog of the naturally occurring beta-amino acid amide, beta-alaninamide. The replacement of the carbonyl oxygen with a sulfur atom in the amide group introduces significant changes to the molecule's electronic and steric properties, offering a unique scaffold for further chemical exploration. While its direct biological roles and applications are not as extensively documented as its parent compound, beta-alanine, the thioamide functionality imparts distinct chemical reactivity and potential for novel applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and key characteristics of beta-alaninethioamide, offering a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.

Physicochemical Properties of Beta-Alaninethioamide

A clear understanding of the fundamental physicochemical properties of beta-alaninethioamide is crucial for its application in research and development. The introduction of a sulfur atom in place of oxygen in the amide group influences its polarity, hydrogen bonding capabilities, and overall molecular conformation.

PropertyValueSource
Systematic Name 3-Aminopropanethioamide-
CAS Number 761378-15-8[1]
Molecular Formula C₃H₈N₂S[1]
Molecular Weight 104.17 g/mol [1]
SMILES S=C(N)CCN[1]

Synthesis and Methodology: The Thionation of Beta-Alaninamide

The most direct and common method for the synthesis of beta-alaninethioamide is through the thionation of its amide precursor, beta-alaninamide. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom, a reaction for which several reagents have been developed. Among these, Lawesson's reagent has emerged as a mild and efficient option for converting amides to their corresponding thioamides.[2][3]

The Role of Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[2][4] Its efficacy stems from its ability to function as a source of reactive dithiophosphine ylides in solution. These ylides readily react with carbonyl compounds, such as amides, to form a transient four-membered thiaoxaphosphetane intermediate.[4] The subsequent cycloreversion of this intermediate is driven by the formation of a stable phosphorus-oxygen double bond, yielding the desired thioamide and a phosphorus-containing byproduct.[3]

The reaction is typically carried out in an anhydrous, non-polar solvent like toluene or xylene at elevated temperatures. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocol for the Synthesis of Beta-Alaninethioamide

The following is a generalized, step-by-step protocol for the laboratory-scale synthesis of beta-alaninethioamide from beta-alaninamide using Lawesson's reagent.

Materials:

  • Beta-alaninamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or Xylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve beta-alaninamide in anhydrous toluene under an inert atmosphere.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (typically 0.5 to 1.0 equivalents relative to the amide).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amide spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system to isolate the beta-alaninethioamide.

Safety Precautions:

  • Lawesson's reagent and its byproducts can have a strong, unpleasant odor. The reaction and work-up should be performed in a well-ventilated fume hood.

  • Hydrogen sulfide, a toxic gas, may be generated during the reaction.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Beta-alaninamide Beta-alaninamide Reaction Mixture Reaction Mixture Beta-alaninamide->Reaction Mixture Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reaction Mixture Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction Mixture Reflux (Heat) Reflux (Heat) Purification Purification Reflux (Heat)->Purification Beta-alaninethioamide Beta-alaninethioamide Phosphorus Byproduct Phosphorus Byproduct Reaction Mixture->Reflux (Heat) Thionation Purification->Beta-alaninethioamide Purification->Phosphorus Byproduct

Caption: Chemical structure of beta-alaninethioamide.

References

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6983. Available from: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available from: [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal. Available from: [Link]

  • Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. (2022, April 19). Available from: [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. Available from: [Link]

  • Younes, M. I., & Abbas, H. S. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 2(3), 597-605. Available from: [Link]

Sources

Comparative Biological Profile: 3-Aminopropanamide vs. 3-Aminopropionthioamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 3-aminopropanamide (beta-alanine amide) and its thio-isostere, 3-aminopropionthioamide (3-aminopropanethioamide). It is designed for researchers investigating bioisosteres, metabolic stability, and GABAergic signaling.

Executive Summary

The substitution of an amide oxygen with sulfur (amide-to-thioamide switch) is a high-impact strategy in medicinal chemistry to alter proteolytic stability and hydrogen-bonding character without significantly changing steric bulk.

  • 3-Aminopropanamide (3-APA): A naturally occurring metabolic intermediate. It is a precursor to the neurotoxin acrylamide and a substrate for various amidases. Its biological half-life is limited by rapid enzymatic hydrolysis.

  • 3-Aminopropionthioamide (3-APT): A synthetic bioisostere. It exhibits profound resistance to amidase-mediated hydrolysis. While structurally similar, the thioamide group acts as a stronger hydrogen bond donor and a weaker acceptor, potentially altering affinity for GABA and glycine receptors.

Chemical & Physicochemical Comparison

The biological divergence between these two molecules stems from the fundamental electronic differences between the carbonyl (C=O) and thiocarbonyl (C=S) groups.

Property3-Aminopropanamide (Amide)3-Aminopropionthioamide (Thioamide)Impact on Biology
Structure


Sterics: S is larger (1.8 Å radius) than O (1.5 Å), potentially causing steric clashes in tight binding pockets.
Bond Length C=O: ~1.23 ÅC=S: ~1.64 ÅGeometry: Thioamide bond is longer, slightly altering the pharmacophore alignment.
Dipole Moment High (~3.8 D)Higher (~4.5 D)Solubility: Thioamides are generally more lipophilic (higher LogP) despite higher dipole, improving membrane permeability.
H-Bond Donor Moderate (

~15)
Stronger (

~13)
Binding: The -NH2 protons in thioamides are more acidic, forming stronger H-bonds with receptor anionic sites.
H-Bond Acceptor StrongWeakBinding: Sulfur is a poor H-bond acceptor. If the receptor requires C=O...H interaction, affinity will drop drastically.

Enzymatic Stability & Metabolism

The most critical differentiator is metabolic fate. The thioamide modification effectively "armors" the molecule against standard hydrolytic enzymes.

Hydrolysis Pathways[1]
  • 3-Aminopropanamide: Rapidly hydrolyzed by beta-alanyl aminopeptidase and broad-spectrum amidases (e.g., from Pseudomonas putida or mammalian liver).

    • Reaction:

      
      
      
    • Result: Rapid conversion to Beta-Alanine.

  • 3-Aminopropionthioamide: Highly resistant to hydrolysis. The C=S bond is less electrophilic towards the active site serine/cysteine nucleophiles of proteases.

    • Result: Prolonged half-life; excreted largely unchanged or metabolized via S-oxidation (by Flavin-containing Monooxygenases, FMOs) rather than hydrolysis.

Acrylamide Formation Risk
  • 3-Aminopropanamide: A known precursor to acrylamide via thermal elimination of ammonia (deamination). This is a significant toxicological concern in heat-processed biological samples.

  • 3-Aminopropionthioamide: The elimination of ammonia to form thioacrylamide is thermodynamically and kinetically less favorable under physiological conditions.

MetabolicPathways Amide 3-Aminopropanamide BetaAla Beta-Alanine (Inactive/Metabolite) Amide->BetaAla Amidase/Peptidase (Rapid Hydrolysis) Acrylamide Acrylamide (Neurotoxin) Amide->Acrylamide Thermal Elimination (-NH3) Thioamide 3-Aminopropionthioamide Thioamide->BetaAla Hydrolysis (Blocked/Very Slow) S_Oxide Sulfine/Sulfene (Oxidative Metabolite) Thioamide->S_Oxide FMO Oxidation (Liver)

Figure 1: Comparative metabolic fate. Note the blockade of the primary hydrolysis pathway for the thioamide.

Receptor Pharmacology (GABA & Glycine)

Both molecules are structural analogs of GABA (gamma-aminobutyric acid) and Beta-Alanine (a glycine receptor agonist).

GABA-C and Glycine Receptors

Beta-alanine is a potent agonist at glycine receptors and a partial agonist/antagonist at GABA-C (rho) receptors.

  • Amide Binding: The amide group often mimics the carboxylate of GABA/Beta-alanine but with neutral charge. It typically shows lower affinity than the acid.

  • Thioamide Binding:

    • Pro-Binding Factors: The increased acidity of the

      
       group (thioamide) strengthens the interaction with the receptor's cationic binding site (e.g., Arg/Lys residues).
      
    • Anti-Binding Factors: The larger Van der Waals radius of Sulfur (1.80 Å) vs Oxygen (1.52 Å) can cause steric exclusion if the binding pocket is tight.

    • Prediction: 3-Aminopropionthioamide is predicted to act as a competitive antagonist or weak partial agonist with a longer residence time than the amide due to hydrophobic interactions involving the sulfur atom.

Experimental Protocols

Synthesis of 3-Aminopropionthioamide

Standard thionation of the amide using Lawesson’s Reagent.

  • Reactants: Dissolve 3-aminopropanamide (1 eq) in anhydrous THF.

  • Protection: If using free amine, protect N-terminus (e.g., Boc) to prevent side reactions. Note: 3-aminopropanamide HCl salt can sometimes be used directly with careful pH control.

  • Thionation: Add Lawesson’s Reagent (0.6 eq). Reflux under Argon for 2-4 hours.

  • Workup: Cool to RT. Filter precipitate. Concentrate filtrate.

  • Purification: Flash chromatography (SiO2, DCM/MeOH).

  • Deprotection: Remove Boc group (if used) with TFA/DCM.

Comparative Hydrolysis Assay (Stability)

Validates the "bioisostere stability" claim.

Materials:

  • Purified Amidase (e.g., from P. putida) or Rat Liver Homogenate (S9 fraction).

  • HPLC system with C18 column.

Protocol:

  • Preparation: Prepare 1 mM solutions of 3-APA and 3-APT in PBS (pH 7.4).

  • Incubation: Add enzyme/homogenate (1 mg/mL protein) to each solution. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Add 100 µL Acetonitrile (ice cold) to precipitate proteins. Centrifuge (10,000g, 5 min).

  • Analysis: Inject supernatant into HPLC.

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA.

    • Detection: UV 210 nm (Amide) vs UV 265 nm (Thioamide - distinct

      
      ).
      
  • Calculation: Plot % remaining vs. time. Calculate

    
    .
    
    • Expected Result: 3-APA

      
       min; 3-APT 
      
      
      
      hours.

References

  • Thioamides in Biological Systems

    • Source: "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications."[1] National Institutes of Health (NIH).[2]

    • URL:[Link]

  • Amide Hydrolysis Kinetics

    • Source: "On the hydrolysis mechanisms of amides and peptides." University of Regina.
    • URL:[Link]

  • Acrylamide Formation Pathway

    • Source: "The chemistry, formation and occurrence of 3-aminopropionamide in foods."[3] Food Standards Agency.

    • URL:[Link]

  • GABA Receptor Binding Sites

    • Source: "Structural and dynamic mechanisms of GABAA receptor modulators.
    • URL:[Link]

  • Transglutaminase Inhibition

    • Source: "Transglutaminase 2 Inhibitors and their Therapeutic Role." ResearchGate.[4]

    • URL:[Link]

Sources

Engineering Peptidomimetics: The Strategic Integration of Thioamide Isosteres of β-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic modification of the peptide backbone to enhance proteolytic stability, modulate conformational flexibility, and introduce photophysical probes. The isosteric replacement of a canonical amide bond (C=O) with a thioamide (C=S) is a highly effective structural intervention. However, incorporating thioamides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) is notoriously plagued by base-induced epimerization.

This technical guide explores the causality behind these synthetic bottlenecks and details why utilizing the thioamide isostere of β-alanine —an achiral building block—provides an elegant, self-validating solution for the robust synthesis of advanced peptidomimetics.

The Rationale for Thioamide-β-Alanine in Peptidomimetics

β-Alanine is the only naturally occurring β-amino acid[1]. In peptidomimetic design, inserting a β-alanine residue introduces a highly flexible spacer that can alter the folding trajectory of a peptide, often facilitating the formation of unique secondary structures or disrupting native protease recognition sites.

When the amide bond of β-alanine is converted to a thioamide, the resulting isostere acts as a powerful biophysical tool. The thioamide substitution is nearly isosteric to the carbonyl oxygen but introduces profound electronic and steric shifts[2]. Because sulfur is larger and less electronegative than oxygen, the thioamide bond modulates the hydrogen-bonding network of the peptide, serving as both a structural constraint and a photophysical probe (e.g., for fluorescence quenching).

Physicochemical and Structural Dynamics

To rationally design thioamide-containing peptidomimetics, one must understand the fundamental biophysical differences between oxoamides and thioamides. These atomic-level changes dictate the macroscopic behavior of the peptide.

Table 1: Quantitative Comparison of Oxoamide vs. Thioamide Bonds
PropertyOxoamide (C=O)Thioamide (C=S)Structural & Biological Implications
Bond Length ~1.25 Å~1.60 ÅIncreased steric bulk restricts the local conformational space[2].
H-Bond Donor (N-H) StandardStrongerEnhanced stabilization of specific secondary structures (e.g., β-turns).
H-Bond Acceptor (C=X) StrongWeakerDisruption of canonical α-helices if placed at critical H-bond nodes.
α-Proton pKa ~16–17~12–13High susceptibility to base-induced epimerization in chiral amino acids[3].
UV Absorbance Max ~220 nm~265 nmEnables direct spectroscopic monitoring and photophysical applications.
Nucleophilicity LowHigh (Sulfur)Prone to Edman-type degradation under acidic cleavage if near the N-terminus[3].

Overcoming Synthetic Bottlenecks: The β-Alanine Advantage

The primary challenge in synthesizing thioamide-containing peptides via Fmoc-SPPS is the loss of stereochemical integrity .

The Causality of Epimerization

During standard Fmoc-SPPS, the basic conditions (e.g., 20% piperidine in DMF) required for N-terminal deprotection pose a severe threat to thioamides. The electron-withdrawing nature of the thiocarbonyl drops the pKa of the adjacent α-proton by approximately 3 units compared to standard oxoamides[3]. This increased acidity leads to rapid deprotonation and subsequent epimerization (racemization) of the α-chiral center[4].

The Achiral Solution

Herein lies the strategic advantage of β-alanine. Because β-alanine lacks a chiral center at both the α- and β-carbons, utilizing its thioamide isostere completely bypasses the epimerization bottleneck. The achiral nature of the molecule renders the enhanced acidity of the α-proton irrelevant to the stereochemical integrity of the final peptidomimetic.

EpimerizationLogic Start Thioamide Incorporation via Fmoc-SPPS AlphaAA Standard α-Amino Acid (Chiral α-Carbon) Start->AlphaAA BetaAla β-Alanine (Achiral α & β Carbons) Start->BetaAla Base Fmoc Deprotection (20% Piperidine) AlphaAA->Base BetaAla->Base Problem α-Proton Abstraction (Low pKa ~12-13) Base->Problem If Chiral Solution No Stereocenter to Invert Stable α-Protons Base->Solution If Achiral Epimerization Racemization / Epimerization Loss of Stereopurity Problem->Epimerization Success Stereochemically Robust Peptidomimetic Solution->Success

Logic pathway illustrating β-alanine's resistance to base-induced thioamide epimerization.

Experimental Protocol: Fmoc-SPPS of Thioamide-β-Alanine

Standard coupling reagents (e.g., HATU, DIC) rely on oxygen activation and fail when applied to thioacids, often resulting in desulfurization. Therefore, the thioamide must be introduced via a pre-activated thioacylating agent, such as a thioacylbenzotriazole[3]. The precursor is synthesized by treating Fmoc-β-Ala-NH2 with Lawesson's reagent, which drives the oxygen-to-sulfur exchange via a stable thiaoxaphosphetane intermediate[5],[6].

Step-by-Step Methodology
  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin loaded with the C-terminal amino acid in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes[7]. Wash thoroughly with DMF (5×) and DCM (5×).

  • Site-Specific Thioacylation:

    • Causality: To prevent desulfurization, use the pre-activated Fmoc-β-Ala-C(S)-benzotriazole.

    • Action: Dissolve 3.0 equivalents of the thioacylating agent in minimal DMF. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic base[3]. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Post-Coupling Wash: Wash the resin extensively with DMF until the yellow color of the displaced benzotriazole byproduct is completely removed.

  • Subsequent Elongation: Deprotect the Fmoc group of the β-alanine residue. Because β-alanine is achiral, standard 20% piperidine can be used without fear of epimerization. Continue iterative peptide elongation using standard HATU/DIPEA protocols.

  • Cleavage and Global Deprotection:

    • Causality: Thioamides possess enhanced nucleophilicity and can trigger spontaneous Edman-type fragmentation if placed near the N-terminus under acidic conditions[3]. Ensure the thioamide is internal.

    • Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC monitoring at both 220 nm (amide) and 265 nm (thioamide).

SPPSWorkflow Step1 1. Resin Loading Attach C-terminal AA to 2-CTC Resin Step2 2. Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 3. Thioacylation Couple Fmoc-β-Ala-C(S)-Benzotriazole + DIPEA Step2->Step3 Wash (DMF) Step4 4. Mild Deprotection DBU or Piperidine (Short Exposure) Step3->Step4 Wash (DMF) Step5 5. Iterative Elongation Standard HATU/DIPEA Couplings Step4->Step5 Wash (DMF) Step6 6. Cleavage & Global Deprotection TFA / TIPS / H2O Step5->Step6 Final Wash Step7 7. Purification RP-HPLC & Lyophilization Step6->Step7 Precipitation

Step-by-step Fmoc-SPPS workflow for incorporating thioamide β-alanine.

Biological and Photophysical Applications

The strategic insertion of a β-alanine thioamide isostere yields peptidomimetics with highly specialized functions:

  • Proteolytic Resistance: The substitution of oxygen for sulfur at the scissile bond drastically reduces recognition by endogenous proteases. For instance, thioamide incorporation near the N-terminus of incretin mimetics (like GLP-1) has been shown to confer profound resistance against Dipeptidyl Peptidase-4 (DPP-4) degradation, massively extending the peptide's in vivo half-life.

  • Fluorescence Quenching (FRET): The red-shifted absorption profile of the thioamide bond (~265 nm) allows it to act as an efficient fluorescence quencher for natural fluorophores like Tryptophan or Tyrosine, or synthetic dyes. By placing a β-alanine thioamide at a specific distance from a fluorophore, researchers can monitor real-time protein folding, conformational shifts, and target-binding events[2].

References

  • Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support ACS Public
  • Advances in the synthesis of β-alanine Frontiers
  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies N
  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis ChemRxiv
  • Lawesson's Reagent Organic Chemistry Portal
  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent ResearchG
  • Fmoc Solid Phase Peptide Synthesis ChemPep

Sources

An In-depth Technical Guide to the Solubility of 3-Aminopropanethioamide in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aminopropanethioamide is a small molecule of significant interest in various research domains, including medicinal chemistry and materials science. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The ability to form homogeneous solutions in specific solvent systems is a critical determinant for its application in drug delivery, synthetic chemistry, and biochemical assays. This guide provides a comprehensive technical overview of the factors governing the solubility of 3-Aminopropanethioamide in both aqueous and organic media, offering a predictive framework and a robust experimental protocol for its empirical determination.

The fundamental principle of "like dissolves like" serves as our starting point, where the polarity of both the solute and the solvent are key predictors of solubility.[1] 3-Aminopropanethioamide, with its amine, thioamide, and propyl functionalities, presents a unique case study in the balance of hydrophilic and lipophilic characteristics.

Molecular Architecture and Physicochemical Properties

To understand the solubility of 3-Aminopropanethioamide, we must first examine its molecular structure and inherent properties.

Caption: Molecular Structure of 3-Aminopropanethioamide.

Key Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC₃H₈N₂S
Molecular Weight104.17 g/mol
Topological Polar Surface Area (TPSA)52.04 Ų
logP (octanol-water partition coefficient)-0.3787

The TPSA is a measure of the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. A TPSA of 52.04 Ų suggests that 3-Aminopropanethioamide has significant polar character. The negative logP value further indicates a preference for hydrophilic environments over lipophilic ones.

Aqueous Solubility: The Role of Hydrogen Bonding and pH

The solubility of a compound in water is largely dictated by its ability to form hydrogen bonds with water molecules.[2] 3-Aminopropanethioamide possesses several functional groups capable of engaging in these interactions:

  • Primary Amine (-NH₂): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The two hydrogen atoms can act as hydrogen bond donors.

  • Thioamide (-C(=S)NH₂): This group is a key determinant of the molecule's properties. The thioamide N-H groups are more acidic and are considered better hydrogen bond donors than their amide counterparts.[2] Conversely, the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom in an amide.[2]

The presence of both hydrogen bond donors and acceptors suggests that 3-Aminopropanethioamide should be reasonably soluble in water.[2]

cluster_water Water (H₂O) cluster_3AT 3-Aminopropanethioamide H₂O_1 H₂O H₂O_2 H₂O 3AT H₂N-CH₂-CH₂-C(=S)-NH₂ H₂O_2->3AT H-bond donor (O-H) H₂O_3 H₂O H₂O_3->3AT H-bond acceptor (N) 3AT->H₂O_1 H-bond donor (N-H)

Caption: Hydrogen bonding interactions between 3-Aminopropanethioamide and water.

The Influence of pH

The primary amine in 3-Aminopropanethioamide is basic and will be protonated in acidic solutions to form an ammonium salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. Therefore, it is expected that the solubility of 3-Aminopropanethioamide will be significantly higher in acidic aqueous solutions (e.g., buffer at pH 2.0) compared to neutral or alkaline solutions.[3]

Solubility in Organic Solvents

The solubility of 3-Aminopropanethioamide in organic solvents will be governed by the polarity of the solvent and its ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the strong hydrogen bond donating capacity of the thioamide N-H groups, good solubility is anticipated in these solvents.[2]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents are hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) is a particularly strong hydrogen bond acceptor and is generally an excellent solvent for a wide range of organic compounds. Acetonitrile is less polar than DMSO and may be a less effective solvent.

  • Non-polar Solvents (e.g., Toluene, Hexane): Due to the high polarity of 3-Aminopropanethioamide, it is expected to have very low solubility in non-polar solvents.

Solvents Polar Protic Methanol, Ethanol Polar Aprotic DMSO, Acetonitrile Non-polar Toluene, Hexane Solubility High Moderate Low Solvents:p->Solubility:n High Solubility Solvents:ap->Solubility:m Good to Moderate Solubility Solvents:np->Solubility:s Low Solubility

Caption: Predicted solubility of 3-Aminopropanethioamide in different classes of organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically determine the solubility of 3-Aminopropanethioamide, the shake-flask method is a widely accepted and robust technique.[4][5]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-Aminopropanethioamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

    • Ensure the amount of solid is sufficient to maintain an excess after equilibrium is reached.

  • Equilibration:

    • Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solute.[4]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[4]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

    • Determine the concentration of 3-Aminopropanethioamide in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of 3-Aminopropanethioamide of known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

G start Start: Excess 3-Aminopropanethioamide in Solvent equilibration Equilibration (24-72h agitation at constant T) start->equilibration separation Phase Separation (Centrifugation & Filtration) equilibration->separation quantification Quantification (HPLC) separation->quantification end_node End: Solubility Data (mg/mL or mol/L) quantification->end_node

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

References

  • Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action. Retrieved from [Link]

  • Jorgensen, M. R., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2014-2021. Retrieved from [Link]

  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

  • Serafin, K., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Medicinal Chemistry, 63(15), 7946-7973. Retrieved from [Link]

  • Shayan, M., & Acree, Jr., W. E. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical and Engineering Data, 66(1), 329-336. Retrieved from [Link]

  • Volkova, A. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. Retrieved from [Link]

Sources

Whitepaper: Strategic Procurement and Application of High-Purity 3-Aminopropanethioamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Protocol

Executive Summary

In modern drug discovery and chemical biology, the strategic selection of molecular building blocks and signaling donors dictates the success of downstream assays and syntheses. 3-Aminopropanethioamide (CAS: 761378-15-8) has emerged as a highly versatile, bifunctional aliphatic thioamide. It serves two primary, high-value roles in research: as a critical precursor for the synthesis of sulfur-nitrogen heterocycles (such as thiazoles and pyrimidines)[1], and as a spatiotemporally controlled hydrogen sulfide (


) donor in cytoprotective and cardiovascular signaling research[2].

This technical guide provides an authoritative overview of 3-Aminopropanethioamide, detailing its physiochemical properties, mechanistic behavior, stringent purity requirements for research-grade applications, and field-proven experimental protocols.

Chemical Identity & Physiochemical Properties

Procuring "high purity research grade" (typically


 95% to 98% purity) is essential because trace impurities—such as oxidized disulfides or unreacted nitriles from upstream synthesis—can poison transition metal catalysts or artificially skew 

release kinetics in biological assays.

Table 1: Chemical and Physical Properties of 3-Aminopropanethioamide

PropertySpecification / Data
Chemical Name 3-Aminopropanethioamide
Synonyms 3-amino-thiopropanamide; 3-aminopropanethioamide
CAS Number 761378-15-8[3]
Molecular Formula

Molecular Weight 104.17 g/mol [4]
SMILES S=C(N)CCN[4]
Standard Purity (Research Grade)

95% (HPLC/NMR validated)[4]
Storage Conditions Sealed, dry, 2-8°C (Refrigerated)[4]

(Note: The compound is also frequently utilized in its hydrochloride salt form, CAS 172261-07-3, which offers enhanced aqueous solubility for biological assays).

Mechanistic Applications in Drug Development

As a Senior Application Scientist, it is vital to understand why 3-Aminopropanethioamide behaves the way it does in a reaction vessel or biological system. Its utility is driven by the unique electronic properties of the thioamide moiety.

Spatiotemporally Controlled Donation

Hydrogen sulfide (


) is a critical endogenous gasotransmitter involved in cardiovascular regulation, ATP production, and the mitigation of endoplasmic reticulum stress[2]. Traditional 

donors like Sodium Hydrosulfide (NaHS) release

instantaneously, causing toxic spikes that do not mimic physiological conditions.

Thioamides, including 3-Aminopropanethioamide, act as "slow-release" donors. The release mechanism is typically dual-pathway:

  • Hydrolysis: A slow, baseline release in aqueous media driven by acid/base catalysis[1].

  • Thiol-Triggered Release: In the presence of endogenous thiols like L-cysteine or Glutathione (GSH), the thioamide undergoes a nucleophilic attack, forming a transient thioester/adduct that rapidly extrudes

    
    [5][6]. This L-cysteine-dependent mechanism allows for targeted release in specific cellular microenvironments.
    

H2S_Release A 3-Aminopropanethioamide (Thioamide Donor) B Hydrolysis Pathway (Aqueous Media) A->B Spontaneous / Base-catalyzed C Thiol-Triggered Pathway (e.g., L-Cysteine / GSH) A->C Nucleophilic Attack E Hydrogen Sulfide (H2S) Release B->E Slow Release D Intermediate Thioester / Adduct C->D Thiol Exchange D->E Rapid Release F Cellular Signaling (ERK, PKC, ATP Production) E->F Target Activation

Figure 1: Mechanistic pathways of H2S release from thioamide donors via hydrolysis and thiol-triggering.

Heterocyclic Synthesis (The Hantzsch Reaction)

In medicinal chemistry, the thioamide functional group contains both a highly nucleophilic sulfur atom and an electrophilic carbon. This makes 3-Aminopropanethioamide an ideal bis-nucleophile for the Hantzsch Thiazole Synthesis . By reacting with


-haloketones, the sulfur attacks the 

-carbon, followed by cyclodehydration involving the nitrogen, yielding 2-substituted thiazoles. This specific pathway is historically relevant in the synthesis of active pharmaceutical ingredients (APIs), including intermediates for

-receptor antagonists like nizatidine[7].

Experimental Protocol: Hantzsch Thiazole Synthesis

To ensure reproducibility, the following protocol outlines a self-validating system for synthesizing a 2-(2-aminoethyl)thiazole derivative using high-purity 3-Aminopropanethioamide.

Scientific Rationale: Ethanol is selected as the solvent because it solubilizes both the polar aliphatic thioamide and the organic electrophile, while its boiling point (78°C) provides the optimal thermal energy to drive the final cyclodehydration step without degrading the aliphatic amine tail.

Step-by-Step Methodology
  • Reagent Preparation: Remove 3-Aminopropanethioamide from 2-8°C storage[4] and allow it to equilibrate to room temperature in a desiccator to prevent condensation, which can cause premature hydrolysis.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-Aminopropanethioamide (104.17 mg, 1.0 mmol) in 5 mL of anhydrous ethanol.

  • Electrophile Addition: Slowly add 1.05 equivalents of the chosen

    
    -haloketone (e.g., 2-bromoacetophenone) dropwise to prevent exothermic side reactions.
    
  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 70-75°C. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).

    • Self-Validation Check: The reaction is complete when the UV-inactive thioamide spot (visualized via iodine or ninhydrin stain due to the primary amine) disappears, typically within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Neutralize the resulting hydrobromide salt by partitioning the residue between Ethyl Acetate (15 mL) and saturated aqueous

    
     (15 mL).
    
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Silica gel).
    
  • Analytical Validation: Confirm the product via LC-MS. The disappearance of the starting material mass (

    
     105.1 
    
    
    
    ) and the appearance of the expected thiazole mass confirms successful cyclization.

Hantzsch_Workflow Step1 1. Reagent Preparation Equilibrate 3-Aminopropanethioamide to RT Step2 2. Reaction Setup Mix with α-haloketone in Ethanol Step1->Step2 Step3 3. Reflux & Monitor Heat to 70°C, monitor via TLC/LC-MS Step2->Step3 Step4 4. Workup & Extraction Quench, extract (EtOAc), wash (Brine) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5 Step6 6. Validation NMR (1H/13C) & HRMS Analysis Step5->Step6

Figure 2: Step-by-step workflow for Hantzsch thiazole synthesis using 3-Aminopropanethioamide.

Procurement Strategy & Quality Control

When sourcing 3-Aminopropanethioamide for advanced research, procurement professionals and lead scientists must evaluate suppliers based on strict analytical criteria:

  • Purity Certification: Demand a Certificate of Analysis (CoA) demonstrating

    
     95% purity via HPLC. NMR spectra should be reviewed to ensure the absence of residual solvents that could interfere with biological assays.
    
  • HazMat and Shipping: While the compound itself is generally shipped at room temperature, certain derivatives or bulk quantities may incur Hazardous Material (HazMat) shipping fees depending on the supplier and local regulations[4].

  • Storage Compliance: Upon receipt, the compound must be immediately transferred to a sealed, dry environment at 2-8°C[4]. Thioamides are susceptible to oxidative degradation over time if exposed to ambient moisture and heat, which will compromise both synthetic yields and

    
     donation profiles.
    

References

  • google.com (Patents)
  • monash.edu - Macromolecular Hydrogen Sulfide Donors Trigger Spatiotemporally Confined Changes in Cell Signaling URL:[Link]

  • uclouvain.be - Arylthioamides as H2S Donors: L‑Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo URL:[Link]

  • nih.gov - H2S Donors and Their Use in Medicinal Chemistry - PMC - NIH URL:[Link]

Sources

Strategic Utilization of 3-Aminopropanethioamide in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopropanethioamide (CAS 761378-15-8) is a critical sulfur-containing building block used primarily to introduce the 2-(2-aminoethyl)thiazole moiety into bioactive small molecules. Unlike simple thioacetamide, which yields a methyl group, this precursor provides a functionalized ethylamine "tail" at the C2 position of the thiazole ring. This structural motif is a bioisostere of histamine and is foundational in the synthesis of H2-receptor antagonists, kinase inhibitors, and anti-trypanosomal agents.

This guide provides an authoritative workflow for utilizing 3-aminopropanethioamide in the Hantzsch thiazole synthesis. It addresses the specific challenges of handling this polar, bifunctional intermediate and offers optimized protocols for maximizing yield and purity.

Chemical Profile & Reactivity[1][2][3][4]

Before initiating synthesis, it is vital to understand the dual nature of the starting material. 3-Aminopropanethioamide contains both a nucleophilic thioamide group and a primary amine.

PropertyDescriptionImplications for Synthesis
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Bifunctional: Primary amine + Thioamide.
Stability Moderate; susceptible to hydrolysis.Store under inert atmosphere; prepare fresh or use as HCl salt.
Reactivity S-Nucleophile (Soft) > N-Nucleophile (Hard).The sulfur atom is the primary nucleophile in Hantzsch condensation.
Solubility High polarity.Requires polar protic solvents (EtOH, MeOH) or polar aprotic (DMF).

Critical Consideration: The primary amine at the


-position can interfere with the reaction if not protonated or protected, potentially leading to self-condensation or side reactions with the 

-haloketone. Therefore, using the hydrochloride salt of 3-aminopropanethioamide is the standard best practice.

Mechanistic Pathways

The formation of the thiazole ring follows the classical Hantzsch mechanism but requires specific attention to the leaving group dynamics and the final dehydration step.

Diagram 1: The Hantzsch Pathway for 3-Aminopropanethioamide

The following diagram illustrates the cascade from the initial nucleophilic attack to the final aromatization.

HantzschMechanism Start 3-Aminopropanethioamide (Nucleophile) Inter1 Thioimidate Intermediate Start->Inter1 S-Alkylation (SN2 Attack) Halo α-Haloketone (Electrophile) Halo->Inter1 Cyclic Hydroxy-thiazoline (Unstable) Inter1->Cyclic N-Attack on Carbonyl (Cyclization) Product 2-(2-Aminoethyl)thiazole (Aromatized) Cyclic->Product Dehydration (-H2O)

Caption: Step-wise mechanism of Hantzsch synthesis showing S-alkylation followed by cyclodehydration.

Mechanistic Insight:

  • S-Alkylation: The sulfur atom attacks the

    
    -carbon of the haloketone, displacing the halide. This is the rate-determining step in many variants.
    
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

  • Aromatization: Loss of water drives the formation of the stable aromatic thiazole ring.

Experimental Protocols

Protocol A: Preparation of 3-Aminopropanethioamide HCl

Note: If the compound is not purchased commercially, it must be synthesized from 3-aminopropionitrile.

Reagents: 3-Aminopropionitrile, Hydrogen Sulfide (


) or Ammonium Sulfide, Ethanol.
  • Dissolution: Dissolve 3-aminopropionitrile (10 mmol) in absolute ethanol (20 mL).

  • Saturation: Cool the solution to 0°C. Saturate the solution with dry

    
     gas (or add excess ammonium sulfide) for 30 minutes.
    
  • Catalysis: Add a catalytic amount of triethylamine (TEA) or diethylamine to facilitate the thionation.

  • Reaction: Seal the vessel and stir at room temperature for 12–24 hours.

  • Isolation: Concentrate the solvent in vacuo. Treat the residue with ethanolic HCl to precipitate the 3-aminopropanethioamide as the hydrochloride salt.

  • Purification: Recrystallize from ethanol/ether.

Protocol B: Thiazole Cyclization (The Hantzsch Reaction)

Target: Synthesis of 4-Phenyl-2-(2-aminoethyl)thiazole (Model Compound).

Reagents:

  • 3-Aminopropanethioamide HCl (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration)

  • Base: Sodium Acetate (1.1 equiv) - Crucial for buffering the HCl released.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-aminopropanethioamide HCl (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2-bromoacetophenone (10 mmol) in one portion.

  • Buffering: Add Sodium Acetate (11 mmol). Why? This neutralizes the HBr generated during alkylation and the HCl from the starting salt, preventing acid-catalyzed degradation while keeping the pH optimal for cyclization.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting thioamide spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (20 mL).

    • Basification: Carefully adjust pH to ~9-10 using 1M NaOH or

      
      . This liberates the free amine form of the product.[1]
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Applications in Drug Discovery[7][8][9]

The 2-(2-aminoethyl)thiazole scaffold is a versatile pharmacophore.

Diagram 2: Structural Utility in Medicinal Chemistry

This diagram highlights how the core scaffold serves as a precursor for various therapeutic classes.

Applications Core 2-(2-Aminoethyl)thiazole Scaffold H2 Histamine H2 Antagonists (e.g., Famotidine analogs) Core->H2 Guanidinylation Kinase Kinase Inhibitors (ATP Binding Pocket) Core->Kinase Amide Coupling Peptide Peptidomimetics (Bioisostere of peptide bond) Core->Peptide Backbone Modification

Caption: Synthetic divergence from the aminoethyl-thiazole core to major therapeutic classes.

Key Applications:

  • Histamine Analogs: The ethylamine chain mimics the side chain of histamine. Modifications at the thiazole C4 position allow for tuning of H2/H3 receptor selectivity.

  • Anti-infectives: Derivatives have shown potency against Trypanosoma brucei by inhibiting specific parasite enzymes.

  • Linker Chemistry: The primary amine serves as an excellent attachment point for PROTACs (Proteolysis Targeting Chimeras), linking a thiazole-based E3 ligase ligand to a target protein binder.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of thioamide.Ensure reagents are dry; use molecular sieves.
Sticky/Tarry Product Polymerization of

-haloketone.
Add haloketone slowly; ensure temperature control.
Incomplete Cyclization pH too low (acidic).Increase Sodium Acetate or use TEA to buffer.
Side Products N-alkylation of the primary amine.Use the HCl salt of the thioamide; avoid strong bases (like NaH) during the initial step.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

  • Pinninti, S. K., & Parimi, U. (2018).[2] Synthesis and Biological Evaluation of Amide Derivatives of Thiazoles as Anticancer Agents. Der Pharma Chemica. Retrieved from [Link]

  • Gallardo-Godoy, A., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

3-Aminopropanethioamide safety data sheet (SDS) and toxicity

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicological assessment of 3-Aminopropanethioamide , designed for researchers and drug development professionals.

CAS Registry Number: 761378-15-8 Chemical Formula:


Molecular Weight:  104.17  g/mol [1]

Executive Summary

3-Aminopropanethioamide is a bifunctional chemical intermediate containing a primary aliphatic amine and a thioamide moiety. It serves as a critical bioisostere for


-alanine derivatives in fragment-based drug design. While specific toxicological data for this exact CAS is limited in public registries, its safety profile is rigorously inferred from its functional group chemistry: thioamide-induced hepatotoxicity  (via metabolic S-oxidation) and amine-mediated corrosivity .

This guide synthesizes "read-across" toxicology from structural analogues (e.g., Thioacetamide, 3-Aminopropanol) to establish a conservative safety protocol.

Part 1: Chemical Identity & Physicochemical Profile

The dual-functionality of this molecule dictates its reactivity and storage requirements. The free amine renders it basic and hygroscopic, while the thioamide is susceptible to oxidative hydrolysis.

PropertyDataRelevance to Safety
IUPAC Name 3-AminopropanethioamideOfficial identifier
CAS Number 761378-15-8Unique registry key
Structure

Bifunctional: Basic amine + Thioamide
Physical State Solid (Crystalline)Dust inhalation hazard
Solubility Water, Methanol, DMSORapid systemic absorption if ingested
pKa (Calc) ~9-10 (Amine)Potential for skin corrosion/irritation
Stability Air/Moisture SensitiveRequires inert atmosphere (

/Ar)

Part 2: GHS Hazard Identification & Mechanistic Basis

As a Senior Application Scientist, I classify this compound based on the Functional Group Safety Assessment (FGSA) method.

Hazard Classification (Inferred)
  • Acute Toxicity, Oral (Category 3/4): Thioamides are metabolically active and often toxic upon ingestion.

  • Skin Corrosion/Irritation (Category 1B/2): The primary amine moiety at C3 is highly basic, capable of saponifying skin lipids.

  • Serious Eye Damage (Category 1): Irreversible damage likely due to high pH and nucleophilicity.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory irritation (amine vapors/dust).

Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2][3][6][7][8]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Part 3: Toxicological Assessment (In-Depth)

This section details the causality of toxicity, moving beyond simple hazard labels.

Mechanism of Hepatotoxicity: The Thioamide S-Oxidation Pathway

Unlike amides, thioamides are not inert.[9] They undergo metabolic bioactivation in the liver, primarily catalyzed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes (specifically CYP2E1).

  • S-Oxidation: The sulfur atom is oxidized to a Thioamide S-Oxide (sulfine).

  • Reactive Intermediate: Further oxidation yields the Thioamide S,S-Dioxide (sulfene), a highly electrophilic species.

  • Protein Adduction: The sulfene intermediate reacts indiscriminately with nucleophilic lysine residues on hepatic proteins, leading to centrilobular necrosis.

Scientist's Note: While 3-Aminopropanethioamide has a


-alanine scaffold which may modulate reactivity compared to simple thioacetamide, the potential for S-oxidation remains a critical risk factor.
Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathway leading to cellular damage.

MetabolicToxicity Compound 3-Aminopropanethioamide S_Oxide S-Oxide (Sulfine) (Reactive Intermediate) Compound->S_Oxide FMO / CYP2E1 (Oxidation) S_Oxide->Compound Futile Cycling (Reduction) S_Dioxide S,S-Dioxide (Sulfene) (Highly Electrophilic) S_Oxide->S_Dioxide CYP450 (Oxidation) Excretion Polar Metabolites (Urine) S_Oxide->Excretion Hydrolysis Adduct Protein Adducts (Liver Necrosis) S_Dioxide->Adduct Covalent Binding (Lysine Residues)

Figure 1: Metabolic bioactivation pathway of thioamides leading to potential hepatotoxicity.[9][10]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Barrier: All handling of the solid must occur within a Chemical Fume Hood or Glovebox .

  • Atmosphere: Store and weigh under Nitrogen (

    
    ) or Argon to prevent oxidative degradation, which can release toxic sulfur oxides (
    
    
    
    ) or hydrogen sulfide (
    
    
    ).
PPE Configuration[7][11]
  • Hands: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides broad protection against amines.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the corrosive dust risk.

  • Respiratory: If handling outside a hood (not recommended), use a full-face respirator with P100 (particulate) and Multi-Gas (amine/sulfur) cartridges.

Protocol: Chemical Deactivation of Waste

Do not dispose of thioamides directly into organic waste streams without deactivation, as they can react with oxidizers in the waste drum.

Step-by-Step Deactivation Workflow:

  • Preparation: Dissolve the thioamide waste in a solvent (e.g., water or dilute acid).

  • Oxidation: Slowly add a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[4] Hypochlorite converts the thioamide to the corresponding amide and sulfate, which are significantly less toxic.

    • Caution: This reaction is exothermic.[4] Perform in an ice bath.

  • Verification: Check pH. Ensure the solution remains basic to prevent

    
     evolution.
    
  • Disposal: Neutralize the resulting solution and dispose of as aqueous chemical waste.

Part 5: Emergency Response System

This logic flow ensures a self-validating response to exposure incidents.

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Brush off dry particles 2. Rinse 15 min (Water) 3. No Neutralizing Agents Skin->Action_Skin Action_Eye 1. Irrigate 15 min 2. Lift Eyelids 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Fresh Air 2. 100% Oxygen if dyspneic 3. Monitor for Pulmonary Edema Inhal->Action_Inhal Medical Medical Review: Monitor Liver Enzymes (ALT/AST) Check for Methemoglobinemia Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency response decision tree for 3-Aminopropanethioamide exposure.

References

  • ChemScene. (2024). 3-Aminopropanethioamide Safety Data Sheet (CAS 761378-15-8).[1] ChemScene. Link

  • Hajjar, P. K., & Hodgson, E. (1980). Flavin-containing monooxygenase: Stereoselective oxidation of thioethers and thioamides. Science, 209(4461), 1134-1136. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2723977, Thioacetamide (Mechanism of Action). PubChem.[11] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-1-propanol (Structural Analogue). Merck KGaA. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[12] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

Sources

Methodological & Application

protocol for Hantzsch thiazole synthesis using 3-Aminopropanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Hantzsch Synthesis of 2-(2-Aminoethyl)thiazoles

Abstract & Strategic Value

The 2-(2-aminoethyl)thiazole scaffold is a critical pharmacophore, serving as a bioisostere for histamine and a linker in fragment-based drug discovery (FBDD). Its synthesis via the Hantzsch reaction using 3-aminopropanethioamide presents a specific chemoselective challenge: distinguishing between the nucleophilic aliphatic amine and the thioamide sulfur.

This guide provides a robust, self-validating protocol for this transformation. Unlike standard Hantzsch syntheses, this protocol explicitly addresses the instability of the free base 3-aminopropanethioamide. We utilize the hydrochloride salt intermediate to deactivate the aliphatic amine, ensuring exclusive S-alkylation and preventing the formation of pyrrole byproducts or polymerization.

Chemical Background & Mechanism

The Hantzsch thiazole synthesis involves the condensation of an


-haloketone with a thioamide. In this specific application, the substrate is 3-aminopropanethioamide (also known as 

-alanine thioamide).

The Chemoselectivity Challenge: The substrate contains two nucleophilic sites:

  • Primary Amine (

    
    ):  A "hard" nucleophile (
    
    
    
    ).
  • Thioamide Sulfur (

    
    ):  A "soft" nucleophile (
    
    
    
    when protonated).

To ensure the formation of the thiazole ring, the sulfur atom must attack the


-carbon of the haloketone. By maintaining the reaction pH slightly acidic or using the hydrochloride salt, the aliphatic amine remains protonated (

) and non-nucleophilic, while the thioamide sulfur retains its nucleophilicity.
Mechanistic Pathway

HantzschMechanism Start Reagents: 3-Aminopropanethioamide (Salt) + Alpha-Haloketone Step1 S-Alkylation (Nu: Attack of S on Alpha-C) Start->Step1 Fast Inter1 Thioimidate Intermediate Step1->Inter1 Step2 Cyclization (N-Attack on Carbonyl) Inter1->Step2 Intramolecular Step3 Dehydration (- H2O) Step2->Step3 - H2O / - HX Product Product: 2-(2-Aminoethyl)thiazole Step3->Product

Figure 1: Mechanistic pathway of the Hantzsch synthesis favoring S-alkylation.

Experimental Protocol

Pre-requisite: 3-Aminopropanethioamide is unstable as a free base. This protocol assumes the use of 3-aminopropanethioamide hydrochloride , which can be prepared from 3-aminopropionitrile if not commercially available.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleNotes
3-Aminopropanethioamide HCl 1.0SubstrateHygroscopic; dry under vacuum before use.

-Bromoacetophenone
1.0ElectrophileLachrymator; handle in fume hood.
Ethanol (Absolute) SolventMediumAnhydrous preferred to limit side hydrolysis.
Triethylamine (Et

N)
1.1BaseUsed in workup, NOT in the initial step.
Step-by-Step Methodology

Phase 1: The Condensation Reaction

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-aminopropanethioamide hydrochloride (10 mmol, 1.55 g) to the flask. Add Absolute Ethanol (20 mL). Stir at room temperature until fully suspended/dissolved.

    • Expert Insight: Do not add base at this stage. The acidic environment keeps the aliphatic amine protonated (

      
      ), preventing it from competing with the sulfur.
      
  • Addition: Add

    
    -bromoacetophenone  (10 mmol, 1.99 g) in one portion.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting haloketone (

      
      ) should disappear; a polar product spot (
      
      
      
      ) will appear.
  • Cooling: Allow the mixture to cool to room temperature. A precipitate (thiazole hydrobromide salt) may form.[4]

Phase 2: Workup & Isolation

  • Concentration: Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.

  • Neutralization: Add water (20 mL) to the residue. Slowly add saturated aqueous NaHCO

    
      or Et
    
    
    
    N
    until pH
    
    
    .
    • Observation: The solution will turn cloudy as the free amine is liberated.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
    • Note: The product is a polar amine; thorough extraction is necessary.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Phase 3: Purification

  • Crude State: The crude oil is often

    
     pure.
    
  • Recrystallization: If solid, recrystallize from Ethanol/Ether.

  • Chromatography: If necessary, purify via silica gel column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1).
    

Process Workflow Diagram

Workflow Step1 Dissolve Thioamide HCl in Ethanol Step2 Add Alpha-Haloketone (No Base) Step1->Step2 Step3 Reflux 2-4 Hours (TLC Monitoring) Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Neutralize with NaHCO3 (pH 8-9) Step4->Step5 Step6 Extract with DCM Step5->Step6 Final Pure 2-(2-Aminoethyl)thiazole Step6->Final

Figure 2: Operational workflow for the synthesis of 2-(2-aminoethyl)thiazole.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield Polymerization of free amine.Ensure the starting material is the HCl salt . Do not add base until the workup.
Sticky Product Residual water/solvent.[2]The product is an amine and can be hygroscopic. Dry under high vacuum with

.
Side Products N-alkylation of the amine.[5]This occurs if the reaction pH is too high. Maintain acidic conditions during reflux.[6]

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Echemi. (2024).[1][2][6] "3-Aminopropionitrile: Properties and Manufacturing." (Precursor synthesis data). Link

  • BenchChem. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes." Link

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Condensation." Link

  • Frontiers in Bioengineering. (2022). "Advances in the synthesis of

    
    -alanine and derivatives." (Context on beta-amino acid stability). Link
    

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Aminopropanethioamide from 3-Aminopropionitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-aminopropanethioamide from its nitrile precursor, 3-aminopropionitrile. The thioamide functional group is a crucial structural motif in medicinal chemistry and serves as a versatile intermediate in the synthesis of sulfur-containing heterocycles like thiazoles.[1][2] This guide details a robust and safer method that avoids the direct handling of gaseous hydrogen sulfide by utilizing sodium hydrogen sulfide. The document covers the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety precautions, and methods for product characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Principles

The conversion of nitriles to primary thioamides is a fundamental transformation in organic synthesis.[3] The target molecule, 3-aminopropanethioamide, contains both a primary amine and a primary thioamide, making it a valuable bifunctional building block. The starting material, 3-aminopropionitrile, is a readily available compound, often synthesized via the Michael addition of ammonia to acrylonitrile.[4][5]

The core of this synthesis is the nucleophilic addition of a hydrosulfide species to the electrophilic carbon atom of the nitrile group.[6] The carbon-nitrogen triple bond is strongly polarized, rendering the carbon susceptible to attack.[7] While the classical approach involves bubbling toxic and malodorous hydrogen sulfide (H₂S) gas through a solution of the nitrile, often with a base catalyst, this method presents significant safety hazards and challenges in stoichiometric control.[1][8]

This protocol employs a more practical and safer alternative using sodium hydrogen sulfide (NaHS) as the sulfur source.[1][9] In this method, NaHS serves as a direct source of the hydrosulfide anion (HS⁻), a potent nucleophile. The reaction is typically facilitated in a protic solvent mixture, and the presence of a mild acid, such as an amine hydrochloride salt, can help to generate H₂S in situ in a more controlled manner, thereby promoting the reaction without the need for a high-pressure gas apparatus.[1]

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The hydrosulfide ion (HS⁻) attacks the electrophilic carbon of the protonated nitrile.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a thioimidic acid intermediate.

  • Tautomerization: The thioimidic acid tautomerizes to the more stable thioamide form to yield the final product.

Experimental Protocol

This protocol is adapted from established methodologies for the conversion of aliphatic nitriles to thioamides, optimized for the specific substrate 3-aminopropionitrile.[1]

Materials and Equipment
  • Reagents:

    • 3-Aminopropionitrile (C₃H₆N₂, FW: 70.09 g/mol )

    • Sodium hydrogen sulfide hydrate (NaHS·xH₂O, toxic)

    • Diethylamine hydrochloride (C₄H₁₂ClN, FW: 109.60 g/mol )

    • 1,4-Dioxane (C₄H₈O₂, solvent)

    • Deionized Water (H₂O)

    • Ethyl acetate (EtOAc, for extraction)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl, for pH adjustment)

    • Sodium bicarbonate (NaHCO₃, for neutralization)

  • Equipment:

    • Three-necked round-bottomed flask (250 mL)

    • Magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Reflux condenser

    • Heating mantle or oil bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • pH paper or pH meter

    • Analytical balance

Critical Safety Precautions

Working with hydrogen sulfide and its salts requires strict adherence to safety protocols due to extreme toxicity.[10]

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood. Hydrogen sulfide gas may be evolved during the reaction and workup.[11]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., Butyl rubber) at all times.[10][11]

  • H₂S Monitoring: If available, a personal or area hydrogen sulfide gas detector should be used to monitor the work environment.[12][13]

  • Emergency Plan: Ensure an emergency plan is in place for H₂S exposure, including access to an emergency shower, eyewash station, and first aid.[12]

  • Quenching: Any residual NaHS should be quenched carefully with an excess of sodium hypochlorite (bleach) solution in the fume hood before disposal.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagent Addition: To the flask, add 3-aminopropionitrile (5.0 g, 71.3 mmol). Follow with deionized water (40 mL) and 1,4-dioxane (40 mL). Stir the mixture to form a solution.

  • Sulfur Source and Catalyst: Carefully add sodium hydrogen sulfide hydrate (12.0 g, ~214 mmol, 3.0 eq) and diethylamine hydrochloride (23.4 g, 214 mmol, 3.0 eq) to the stirring solution. Caution: NaHS is toxic and corrosive.[1] Handle with care.

  • Reaction Execution: Heat the reaction mixture to 55-60 °C using the heating mantle. Maintain this temperature and continue stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC/MS. The reaction is typically complete within 4-8 hours. For aliphatic nitriles, conversion may not always reach 100%.[1]

  • Work-up - Cooling and Neutralization: Once the reaction is deemed complete, cool the mixture to room temperature. Carefully transfer the mixture to a 500 mL beaker in the fume hood and cool further in an ice bath. Slowly and carefully neutralize the mixture to pH ~7-8 by adding saturated sodium bicarbonate solution. Caution: Acidification must be avoided as it will release large quantities of toxic H₂S gas.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). The use of a water/dioxane solvent system simplifies the isolation of water-soluble products like 3-aminopropanethioamide.[1]

  • Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-aminopropanethioamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by flash column chromatography on silica gel, using a polar eluent system such as dichloromethane/methanol.

Characterization

The identity and purity of the final product, 3-aminopropanethioamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (N-H, C=S).

Data Summary and Visualization

Quantitative Reaction Parameters
ParameterValueNotes
Starting Material 3-Aminopropionitrile5.0 g (71.3 mmol)
Sulfur Source Sodium Hydrogen Sulfide (NaHS·xH₂O)3.0 equivalents
Catalyst/Additive Diethylamine Hydrochloride3.0 equivalents
Solvent System 1,4-Dioxane / Water (1:1 v/v)80 mL total volume
Reaction Temperature 55-60 °CMild heating is sufficient.[1]
Reaction Time 4-8 hoursMonitor by TLC or LC/MS.
Expected Yield 60-80%Yields can vary for aliphatic thioamides.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Start 3-Aminopropionitrile + Solvents (Dioxane/H2O) Reagents Add NaHS + Et2NH·HCl Start->Reagents In 3-necked flask Heat Heat to 55-60°C (4-8 hours) Reagents->Heat Under N2 Monitor Monitor by TLC/LCMS Heat->Monitor Cool Cool & Neutralize (NaHCO3) Monitor->Cool Reaction Complete Extract Extract with Ethyl Acetate Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Final Product: 3-Aminopropanethioamide Purify->Product Analyze Characterize (NMR, MS, IR) Product->Analyze

Caption: Workflow for the synthesis of 3-aminopropanethioamide.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21.
  • Chemical Communications (RSC Publishing). (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43.
  • Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Retrieved from [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository.
  • NMR Study on the Reactivity of Hydrogen Sulfide in Aqueous Amine Solutions. (2025). ResearchGate. Retrieved from [Link]

  • Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synlett.
  • Longdom Publishing. (2017). The Reaction Mechanisms of H2S Decomposition into Hydrogen and Sulfur: Application of Classical and Biological Thermodynamics. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • TFT Pneumatic. (2024). Working with Hydrogen Sulfide (H2S): Essential Guidelines. Retrieved from [Link]

  • Recent advances in the synthesis and applications of reduced amide pseudopeptides. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (2026). ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • WorkSafe. (2022). Preventing harm from hydrogen sulphide. Retrieved from [Link]

  • Google Patents. (n.d.). US10626334B2 - Processes and compositions for scavenging hydrogen sulfide.
  • Kimura, H. (2013). Production and Physiological Effects of Hydrogen Sulfide. Antioxidants & Redox Signaling, 20(5), 783-793.
  • ResearchGate. (2025). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Retrieved from [Link]

  • RSC Publishing. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link]

  • Texas Department of Insurance. (2025). Protecting oil and gas workers from hydrogen sulfide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
  • Total Safety. (n.d.). Best Practices to Guard Against Hydrogen Sulfide in the Workplace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Whiteman, M., et al. (2012). Potential Biological Chemistry of Hydrogen Sulfide (H2S) with the Nitrogen Oxides. Antioxidants & Redox Signaling, 17(1), 1-15.

Sources

Application Notes and Protocols for the Synthesis of β-Alaninethioamide Using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thioamides in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of molecular design and optimization. The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide represents a subtle yet profound alteration that can significantly enhance the therapeutic potential of a molecule. Thioamides, as isosteres of amides, exhibit unique electronic and steric properties, including increased acidity of the N-H protons, altered hydrogen bonding capabilities, and greater resistance to hydrolytic degradation.[1] These characteristics make them valuable scaffolds in the development of novel therapeutics across a range of diseases, including cancer, as well as microbial and viral infections.[1]

β-Alaninethioamide, the subject of this guide, is a fundamental building block that can be incorporated into more complex bioactive molecules. Its synthesis via the thionation of the corresponding amide using Lawesson's reagent is a reliable and widely applicable transformation in organic synthesis.[2][3] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of β-alaninethioamide, grounded in mechanistic understanding and practical, field-proven protocols.

The Thionation Reaction: A Mechanistic Overview

The conversion of an amide to a thioamide using Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a robust and high-yielding reaction. The mechanism is analogous to the Wittig reaction, proceeding through a four-membered ring intermediate.[2]

In solution, Lawesson's reagent exists in equilibrium with its more reactive monomeric dithiophosphine ylide. This monomeric species undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient, unstable thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion of this intermediate, which is propelled by the formation of a highly stable phosphorus-oxygen double bond. This step yields the desired thioamide and a phosphorus-containing byproduct.[2] The relative reactivity of carbonyl compounds towards Lawesson's reagent is generally amides > ketones > esters.[4]

Experimental Workflow: From β-Alanine to β-Alaninethioamide

The synthesis of β-alaninethioamide is a two-step process commencing from the readily available amino acid, β-alanine. The initial step involves the formation of the corresponding amide, β-alaninamide, which is then subjected to thionation using Lawesson's reagent.

G cluster_0 Step 1: Synthesis of β-Alaninamide cluster_1 Step 2: Thionation A β-Alanine B Esterification (e.g., with EtOH, H+) A->B C β-Alanine Ethyl Ester B->C D Ammonolysis (NH3 in MeOH) C->D E β-Alaninamide D->E F β-Alaninamide H Reaction in Anhydrous Toluene (Reflux) F->H G Lawesson's Reagent G->H I Work-up and Purification H->I J β-Alaninethioamide I->J

Sources

Application Note: Chemoselective Hantzsch Thiazole Synthesis Using 3-Aminopropanethioamide

Author: BenchChem Technical Support Team. Date: March 2026


-Haloketones
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the optimized protocols for synthesizing 2-(2-aminoethyl)thiazole derivatives via the condensation of 3-aminopropanethioamide (3-APT) with


-haloketones. This transformation utilizes the classical Hantzsch Thiazole Synthesis .

The Core Challenge: 3-Aminopropanethioamide contains two nucleophilic sites: the thioamide sulfur (soft nucleophile) and the primary amine (hard nucleophile). Indiscriminate reaction conditions lead to N-alkylation side products and polymerization.

The Solution: This guide presents two distinct protocols to ensure chemoselectivity:

  • Protocol A (The "Self-Protecting" Route): Exploits the basicity of the primary amine to keep it protonated (and non-nucleophilic) during the reaction.

  • Protocol B (The "Boc-Protected" Route): Utilizes N-Boc-protection for substrates requiring high purification stringency.

Mechanistic Insight & Chemoselectivity

To optimize this reaction, one must understand the competing kinetics between the sulfur and nitrogen nucleophiles.

The Hantzsch Mechanism

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, displacing the halide. This forms an intermediate 

-alkylated thioimidate, which subsequently undergoes cyclization and dehydration to form the aromatic thiazole ring.
Controlling Chemoselectivity[1]
  • Thioamide Sulfur (

    
    ):  A soft nucleophile. Reaction with soft electrophiles (
    
    
    
    -haloketones) is fast and orbital-controlled.
  • Primary Amine (

    
    ):  A hard nucleophile. While generally more basic, its nucleophilicity can be completely suppressed by protonation.
    

Critical Insight: By utilizing 3-aminopropanethioamide in its hydrochloride salt form (3-APT·HCl) and avoiding initial neutralization, the amine remains protonated (


). The ammonium group is non-nucleophilic, forcing the reaction to proceed exclusively through the neutral thioamide sulfur.
Pathway Visualization

The following diagram illustrates the desired pathway versus the competing N-alkylation side reaction.

HantzschMechanism Start 3-Aminopropanethioamide (HCl Salt) Inter1 S-Alkylation (Thioimidate Salt) Start->Inter1 Path A: S-Attack (Fast) Side1 Free Amine (Deprotonated) Start->Side1 Excess Base Halo α-Haloketone Halo->Inter1 Cyclic Hydroxythiazoline Intermediate Inter1->Cyclic - HX Product 2-(2-Aminoethyl)thiazole (Final Product) Cyclic->Product - H2O (Aromatization) SideProduct N-Alkylated Byproduct Side1->SideProduct Path B: N-Attack

Figure 1: Mechanistic pathway highlighting the chemoselective S-alkylation (Green) vs. the avoidance of N-alkylation (Red).

Experimental Protocols

Protocol A: The "Self-Protecting" Direct Synthesis

Recommended for: Standard synthesis, cost-efficiency, and rapid screening.

Principle: The reaction is run under acidic/neutral conditions where the amine remains protonated (


) while the thioamide (

) remains neutral and reactive.

Reagents:

  • 3-Aminopropanethioamide Hydrochloride (1.0 equiv)

  • 
    -Haloketone (e.g., Chloroacetone, Phenacyl bromide) (1.05 equiv)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Workup Base: Aqueous Ammonia or

    
    
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopropanethioamide·HCl (1.0 equiv) in absolute Ethanol (

    
     concentration).
    
    • Note: The solution may be slightly cloudy; this is acceptable. Do NOT add base (e.g., TEA, DIPEA) at this stage.

  • Addition: Add the

    
    -haloketone (1.05 equiv) dropwise at room temperature.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor consumption of the thioamide by TLC (Mobile phase: 10% MeOH in DCM). The thioamide spot (usually lower

      
      ) should disappear.
      
  • Precipitation (Intermediate): Cool the mixture to

    
    . Often, the thiazole hydrohalide salt will precipitate.
    
  • Workup (Liberation):

    • Evaporate the ethanol under reduced pressure.

    • Redissolve the residue in a minimum amount of water.

    • Carefully basify to pH 9–10 using saturated aqueous

      
       or 
      
      
      
      
      
      .
    • Extract with DCM (

      
      ) or EtOAc.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/
    
    
    
    ).
Protocol B: The Protected Route (N-Boc Strategy)

Recommended for: Valuable/scarce haloketones, or when high purity is critical for biological assays.

Principle: Protecting the amine with a tert-butyloxycarbonyl (Boc) group eliminates N-nucleophilicity entirely.

Reagents:

  • N-Boc-3-aminopropanethioamide (1.0 equiv)

  • 
    -Haloketone (1.1 equiv)
    
  • Base:

    
     or 
    
    
    
    (1.1 equiv) - Used here to neutralize the acid generated during cyclization, as the amine is not available to buffer the system.
  • Solvent: Ethanol or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve N-Boc-3-aminopropanethioamide in Ethanol (

    
    ).
    
  • Buffering: Add solid

    
     (1.1 equiv).
    
    • Why Calcium Carbonate? It acts as an acid scavenger without being basic enough to cause epimerization or side reactions.

  • Reaction: Add the

    
    -haloketone and stir at room temperature for 1 hour, then heat to 
    
    
    
    for 3 hours.
  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or

    
     HCl in Dioxane. Stir for 1 hour to remove the Boc group.
    
  • Isolation: Basify and extract as in Protocol A.

Data Analysis & Validation

The following table summarizes the expected analytical signatures for the successful formation of the thiazole ring.

Analytical MethodDiagnostic SignalExplanation

NMR

ppm (s, 1H)
The characteristic thiazole C5 proton (if C5 is unsubstituted).

NMR
Shift of

-methylene
The

next to the amine will shift upfield slightly upon basification/workup compared to the thioamide precursor.
LC-MS

Mass corresponds to (Thioamide MW + Haloketone MW) - (Water + HX).
IR Disappearance of

Loss of strong thioamide band (

); appearance of C=N stretch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of free amineEnsure Protocol A is used without initial base. Check that the starting material is the HCl salt.
Sticky/Tarry Product Incomplete dehydrationIncrease reflux time or add a dehydrating agent (molecular sieves) during the reaction.
Starting Material Remains Low nucleophilicitySwitch solvent to DMF to increase reaction rate. Heat to

.
N-Alkylation Observed pH too highDo not use TEA/DIPEA. If using Protocol B, switch to a weaker base like

.

Workflow Decision Tree

Use this diagram to select the appropriate protocol based on your starting materials and requirements.

Workflow Start Start: 3-Aminopropanethioamide FormCheck Is the amine protected? Start->FormCheck YesProt Yes (e.g., N-Boc) FormCheck->YesProt Yes NoProt No (Free Amine/HCl Salt) FormCheck->NoProt No AddBase Add Weak Base (CaCO3) + Haloketone YesProt->AddBase HeatProt Heat (60°C) AddBase->HeatProt Deprot Acidic Deprotection (TFA or HCl) HeatProt->Deprot Final Basify & Extract (Target Thiazole) Deprot->Final SaltCheck Is it an HCl Salt? NoProt->SaltCheck MakeSalt Convert to HCl Salt (Add 1 eq HCl) SaltCheck->MakeSalt No (Free Base) DirectRxn Direct Reaction NO BASE ADDED SaltCheck->DirectRxn Yes MakeSalt->DirectRxn Reflux Reflux in EtOH DirectRxn->Reflux Reflux->Final

Figure 2: Decision tree for selecting reaction conditions based on amine protection status.

References

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Mechanism).
  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. (Classic protocol demonstrating the robustness of the method).

  • Bagley, M. C., et al. (2004). One-step synthesis of thiazoles from thioamides and α-bromoketones. Synlett, 2004(14), 2615-2617. (Modern optimization of conditions).

Application Note: 3-Aminopropanethioamide as a Versatile Fluorescence Quenching Probe for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorescence-based assays are foundational tools in modern biological research and drug discovery, prized for their high sensitivity and adaptability. A key component of many such assays is a quencher molecule, which can modulate the fluorescence signal in response to specific molecular events. This application note introduces 3-Aminopropanethioamide, a small, water-soluble molecule, as a highly effective and versatile fluorescence quenching probe. We detail the underlying quenching mechanisms, provide comprehensive, step-by-step protocols for its application in a model protease activity assay, and offer guidance on data analysis and interpretation. The minimalist structure and potent quenching ability of the thioamide functional group make 3-Aminopropanethioamide an excellent tool for studying enzyme kinetics, protein-ligand interactions, and other dynamic biological processes.

Introduction to Fluorescence Quenching

Fluorescence quenching is a photophysical process that leads to a decrease in the fluorescence intensity of a fluorophore.[1] This process occurs when an excited fluorophore returns to its ground state without emitting a photon, due to interaction with another molecule, the "quencher".[1] The efficiency of quenching can be exquisitely sensitive to the distance and interaction between the fluorophore and the quencher, making it a powerful tool for probing molecular-level events.[2] In drug discovery and chemical biology, quenching assays are widely used to monitor enzyme activity, screen for inhibitors, and quantify binding affinities.[3][4]

The thioamide functional group (C=S) has emerged as a particularly effective "minimalist" quenching probe.[5][6] By replacing a single oxygen atom in an amide with sulfur, a potent quenching moiety is created with minimal steric perturbation to the parent molecule.[7] This allows for the design of probes that closely mimic natural substrates or ligands. 3-Aminopropanethioamide (C₃H₈N₂S) serves as an excellent model compound, containing the essential thioamide quencher in a small, synthetically accessible scaffold.

Table 1: Properties of 3-Aminopropanethioamide

PropertyValueSource
CAS Number 761378-15-8[8]
Molecular Formula C₃H₈N₂S[8]
Molecular Weight 104.17 g/mol [8]
Appearance Typically a solid-
Solubility Soluble in aqueous buffersInferred from structure

Principle of Thioamide-Mediated Quenching

The thioamide group can quench a wide variety of fluorophores through two primary non-radiative mechanisms: Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET).[6] The operative mechanism depends on the specific properties of the paired fluorophore.[3][6]

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor quencher.[2] It occurs without the emission of a photon and requires significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[7] Thioamides have a characteristic π→π* absorption around 270 nm, making them effective FRET acceptors for UV-excitable fluorophores like p-Cyanophenylalanine (Cnf) and Tyrosine (Tyr).[7][9] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for distances typically in the 1-10 nm range.[2]

  • Photoinduced Electron Transfer (PET): PET is a through-space quenching mechanism governed by the redox potentials of the fluorophore and the quencher.[3][5] Unlike FRET, it does not require spectral overlap.[3] The thioamide group has a low oxidation potential compared to its oxoamide counterpart, making it an excellent electron donor to an excited-state fluorophore (the acceptor).[3] This process is highly efficient for many visible-light fluorophores such as Fluorescein (Fam), Rhodamine, and BODIPY dyes.[4][5] PET is typically a short-range phenomenon, often requiring van der Waals contact between the fluorophore and the thioamide for efficient quenching.[3]

G Fig 1. Thioamide Quenching Mechanisms Fluorophore_G Fluorophore (Ground State) Fluorophore_E Fluorophore (Excited State) Fluorophore_G->Fluorophore_E Excitation (Light) Fluorescence Fluorescence (Photon Emission) Fluorophore_E->Fluorescence Relaxation FRET_Node FRET (Energy Transfer) Fluorophore_E->FRET_Node Quenching PET_Node PET (Electron Transfer) Fluorophore_E->PET_Node Quenching Thioamide_G Thioamide (Ground State) Thioamide_E Thioamide (Excited State) FRET_Node->Thioamide_E via Dipole-Dipole Coupling Radical_Pair Radical Ion Pair [Fluorophore⁻ • Thioamide⁺] PET_Node->Radical_Pair via Redox Reaction Thioamide_E->Thioamide_G Heat Radical_Pair->Fluorophore_G Radical_Pair->Thioamide_G Heat

Caption: General mechanisms of fluorescence quenching by a thioamide group.

Application Protocol: Monitoring Protease Activity

This protocol provides a practical example of using 3-Aminopropanethioamide in a fluorescence quenching assay to monitor the activity of a protease. The principle relies on a fluorophore-labeled peptide substrate that is cleaved by the enzyme. Initially, the free 3-Aminopropanethioamide in solution dynamically quenches the fluorescence of the intact, labeled peptide. Upon enzymatic cleavage, the fluorophore-containing fragment is released, and if the local environment changes significantly or if the fragment is designed to aggregate or precipitate, a change in fluorescence can be observed.

Causality: The choice of a dynamic quenching assay with a free quencher is advantageous for initial screening. It simplifies substrate synthesis (no need to synthesize a complex FRET-pair substrate) and allows for the determination of bulk enzymatic activity.

Materials and Reagents
  • Fluorophore-labeled peptide substrate: e.g., Fluorescein-labeled peptide for a target protease. (e.g., FITC-Casein for a general protease like Trypsin).

  • 3-Aminopropanethioamide: (e.g., from ChemScene, CAS 761378-15-8[8]).

  • Protease: e.g., Trypsin from porcine pancreas.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.6.

  • 96-well microplate: Black, flat-bottom for fluorescence measurements.

  • Fluorescence microplate reader.

Experimental Workflow

G Fig 2. Protease Assay Workflow Prep 1. Reagent Preparation - Prepare stocks of Substrate, Enzyme, and Quencher Setup 2. Assay Setup - Add Buffer, Substrate, and 3-Aminopropanethioamide to wells Prep->Setup InitRead 3. Initial Reading (t=0) - Measure baseline fluorescence Setup->InitRead AddEnzyme 4. Initiate Reaction - Add Enzyme to wells (except No-Enzyme control) InitRead->AddEnzyme Incubate 5. Kinetic Measurement - Read fluorescence every 60 seconds for 30-60 min AddEnzyme->Incubate Analyze 6. Data Analysis - Plot Fluorescence vs. Time - Calculate initial rates Incubate->Analyze

Sources

Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis with Thioamide Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Single Atom Substitution

In the landscape of peptide chemistry and drug discovery, the substitution of a single oxygen atom with sulfur in the peptide backbone—creating a thioamide linkage—offers a subtle yet powerful modification. This seemingly minor change imparts significant alterations to the peptide's physicochemical properties. Thioamides can enhance proteolytic stability, modulate biological activity, and serve as unique biophysical probes to study protein folding and interactions.[1][2] Their applications are diverse, ranging from enzyme inhibitors and photoswitches to tools for interrogating hydrogen bonding in protein secondary structures.[1][2][3]

Thiopeptide natural products, known for their potent antibiotic activities against Gram-positive pathogens like MRSA and VRE, highlight the therapeutic potential of this modification.[4][5][6] The successful chemical synthesis of these complex molecules has paved the way for the development of novel therapeutic agents.[6][7][8]

This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of thioamides into peptides using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Key Challenges

The introduction of a thioamide bond into a growing peptide chain is not a trivial substitution. Researchers must be aware of several key challenges that differentiate thiopeptide synthesis from standard SPPS.

1. Thioacylation vs. Acylation: The core of the process involves forming a C-S bond instead of a C-O bond. This requires specialized thioacylating reagents, as standard peptide coupling reagents are ineffective for this purpose.

2. Stereochemical Integrity: A primary concern is the increased acidity of the α-proton on the amino acid residue C-terminal to the thioamide.[3][9] This heightened acidity makes the residue prone to epimerization (racemization) under the basic conditions used for Fmoc deprotection (e.g., piperidine treatment).[3][10] This can lead to a loss of stereochemical purity in the final peptide, compromising its biological activity.

3. Side Reactions:

  • Edman-type Degradation: During the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, the thioamide bond can be susceptible to an Edman-type degradation, leading to cleavage of the peptide backbone.[2][9]

  • Incomplete Thioacylation: Thioacylation reactions can sometimes be less efficient than standard amide bond formation, leading to deletion sequences. Capping of unreacted amines after the thioacylation step is often necessary.[11]

Strategies for Thioamide Incorporation

Two primary strategies are employed for incorporating thioamides during SPPS: the Thioacylating Reagent Approach and the Thioamide Dipeptide Building Block Approach .

Strategy 1: The Thioacylating Reagent Approach

This is the most direct method, where a pre-activated N-Fmoc-protected amino monothioacid is coupled to the N-terminus of the resin-bound peptide.

Key Reagents: Various reagents have been developed to activate the monothioacid for coupling.

  • Thioacyl-benzotriazoles: N-protected α-amino thionoacid derivatives of nitrobenzotriazole are effective thioacylating agents that can be pre-formed and used directly in SPPS.[1][11]

  • α-Thioacyloxyenamides: Generated from the reaction of N-protected monothioamino acids and ynamides, these novel reagents offer high efficiency and are compatible with 19 of the 20 proteinogenic amino acids.[12][13][14] They are stable, can be easily purified, and allow for the incorporation of multiple thioamide bonds, even consecutively.[13][14]

Workflow: This approach involves the synthesis of the activated thioacylating reagent in solution, followed by its direct use in the SPPS synthesizer at the desired position in the sequence.

dot

graph TD; A[Start: Fmoc-AA-Resin] --> B{Fmoc Deprotection(Piperidine/DMF)}; B --> C{Wash}; C --> D{Thioacylation Step}; subgraph Thioacylation Step D1[Prepare Activated Thioacylating Reagente.g., α-thioacyloxyenamide] D2[Couple to N-terminus of resin-bound peptide] end D --> E{Wash}; E --> F{Capping (Optional)(e.g., Acetic Anhydride)}; F --> G{Continue SPPS Cycles}; G --> H[Final Deprotection & Cleavage(TFA Cocktail)]; H --> I[Purification & Analysis];

end

Caption: General workflow for thioamide incorporation using a thioacylating reagent.

Strategy 2: The Thioamide Dipeptide Building Block Approach

To circumvent the issue of on-resin thionation and potential side reactions, pre-formed, orthogonally protected thioamide dipeptides can be synthesized in solution and then incorporated into the peptide sequence using standard SPPS coupling methods.[15]

Advantages:

  • Improved Purity: Solution-phase synthesis allows for rigorous purification of the thioamide dipeptide before its use in SPPS, avoiding side products from the thionation reaction on the resin.[15]

  • Standard Coupling: The thioamide dipeptide, having a standard carboxylic acid C-terminus, can be coupled using conventional reagents like HBTU or HATU.

Workflow: This method involves a preliminary solution-phase synthesis campaign to produce the required building block, which is then used as a standard dipeptide in an automated or manual synthesizer.

dot

graph TD; subgraph "Solution-Phase Synthesis" A[Fmoc-AA-OH + H-AA-OR] --> B{Peptide Coupling}; B --> C[Fmoc-Dipeptide-OR]; C --> D{Thionation(e.g., Lawesson's Reagent)}; D --> E[Fmoc-Thiodipeptide-OR]; E --> F{Ester Hydrolysis}; F --> G[Purified Fmoc-Thiodipeptide-OH Building Block]; end

end

Caption: Workflow for the Thioamide Dipeptide Building Block Approach.

Mitigating Key Challenges: The Thioimidate Protecting Group Strategy

The most significant hurdle in multi-step thiopeptide synthesis is the epimerization at the α-carbon.[3][10] A robust strategy to overcome this involves the reversible protection of the thioamide as a thioimidate .[3][11]

The Causality: By alkylating the sulfur atom of the thioamide, a thioimidate is formed. This modification significantly reduces the acidity of the α-proton, rendering it far less susceptible to abstraction by the basic conditions of Fmoc deprotection. This protection can be installed immediately after the thioamide is incorporated on-resin and is easily removed during the final acid-mediated cleavage.[3] This strategy has been shown to dramatically reduce epimerization, enabling the synthesis of long and complex thiopeptides with high stereochemical purity.[10][11]

Experimental Protocols

Protocol 1: On-Resin Thioamide Incorporation using a Precursor

This protocol describes a general method for incorporating a single thioamide residue into a peptide sequence on a solid support. It assumes the use of a pre-activated thioacylating agent, such as an Fmoc-aminoacyl-nitrobenzotriazole.[1]

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Rink Amide or Wang resin)

  • SPPS-grade Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-aminoacyl-nitrobenzotriazole (thioacylating agent), 2 equivalents

  • Diisopropylethylamine (DIPEA), 4 equivalents

  • Dichloromethane (DCM)

  • Acetic Anhydride (for capping)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[16]

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Thioacylation Coupling: a. Dissolve the Fmoc-aminoacyl-nitrobenzotriazole (2 eq.) in a minimal amount of DMF. b. Add the solution to the resin, followed by DIPEA (4 eq.). c. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (5x).

  • Capping (Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.[16]

  • Cleavage and Deprotection: After completing the sequence, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the thiopeptide by mass spectrometry (expecting a +16 Da mass shift compared to the native peptide) and analytical HPLC.

Protocol 2: Solution-Phase Synthesis of an Fmoc-Thiodipeptide Building Block

This protocol details the synthesis of an Fmoc-Phe[CS-NH]Gly-OH building block. The key thionation step uses Lawesson's Reagent.

Materials:

  • Fmoc-Phe-Gly-OtBu (synthesized via standard solution-phase methods)

  • Lawesson's Reagent (LR), 0.6 equivalents.[17][18]

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Thionation: a. Dissolve Fmoc-Phe-Gly-OtBu (1 eq.) in dry toluene in a round-bottom flask under a nitrogen atmosphere. b. Add Lawesson's Reagent (0.6 eq.) to the solution. c. Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction by TLC.[17] d. Cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Purification: a. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to isolate the Fmoc-Phe[CS-NH]Gly-OtBu.

  • Ester Deprotection: a. Dissolve the purified thioamide dipeptide ester in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 2 hours. c. Remove the solvent under reduced pressure. d. Co-evaporate with toluene (3x) to remove residual TFA.

  • Final Product: The resulting solid, Fmoc-Phe[CS-NH]Gly-OH, can be used directly in SPPS with standard coupling reagents (e.g., HATU/DIPEA).

Data Summary and Troubleshooting

Challenge Potential Cause(s) Recommended Solution(s) Citation
Epimerization/Racemization Increased acidity of α-proton; prolonged exposure to basic Fmoc deprotection conditions.Use a thioimidate protecting group strategy. Reduce piperidine treatment time if possible. Use a milder base like DBU for deprotection.[3][10][11]
Low Yield/Incomplete Coupling Inefficient thioacylation reagent or conditions. Steric hindrance.Use highly efficient reagents like α-thioacyloxyenamides. Double couple the thioamide residue. Always perform a capping step after thioacylation.[11][14]
Peptide Cleavage (Edman Degradation) Thioamide bond lability in strong acid.Minimize the final TFA cleavage time. Use a cleavage cocktail with effective scavengers (e.g., triisopropylsilane).[2][9]
Oxo-amide Contamination Impurity in thioacylating reagent; hydrolysis of thioamide.Ensure high purity of the thioacylating reagent. Use anhydrous conditions during coupling.[11]

Conclusion

The site-specific incorporation of thioamides offers a robust tool for peptide chemists to create novel therapeutics and biological probes. While the synthesis presents unique challenges compared to standard SPPS, particularly regarding stereochemical control, these can be effectively overcome. By selecting the appropriate synthetic strategy—either direct thioacylation with advanced reagents or the use of pre-formed building blocks—and implementing protective measures like the thioimidate strategy, researchers can reliably access complex thiopeptides. The protocols and insights provided herein serve as a foundational guide for successfully navigating the synthesis and application of these valuable peptide analogs.

References

  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. National Center for Biotechnology Information. [Link]

  • A Strategy for Thioamide Incorporation During Fmoc Solid-Phase Peptide Synthesis with Robust Stereochemical Integrity. ChemRxiv. [Link]

  • Ynamide-Mediated Synthetic Approach to Thioamide-Substituted Peptides. SpringerLink. [Link]

  • Bioinformatic expansion and discovery of thiopeptide antibiotics. National Center for Biotechnology Information. [Link]

  • De Novo Discovery of Thiopeptide Pseudo-natural Products Acting as Potent and Selective TNIK Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information. [Link]

  • Potential challenges when incorporating thioamides into peptide backbones during SPPS. ResearchGate. [Link]

  • Natural thiopeptides as a privileged scaffold for drug discovery and therapeutic development. ResearchGate. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. National Center for Biotechnology Information. [Link]

  • A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Wiley Online Library. [Link]

  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Thiopeptide Antibiotics: Retrospective and Recent Advances. MDPI. [Link]

  • Thiopeptide Antibiotics: Retrospective and Recent Advances. National Center for Biotechnology Information. [Link]

  • Therapies from Thiopeptides. National Center for Biotechnology Information. [Link]

  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]

  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. National Center for Biotechnology Information. [Link]

  • Biochemical characterization of enzymes involved in the biosynthesis of the thiopeptide thiomuracin. IDEALS. [Link]

  • Natural Product Discovery of Thiopeptide Producers and Functional Characterization of Adenylation Domains in Thiostrepton and Siomycin Biosynthesis. ProQuest. [Link]

  • Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. Iowa State University Digital Repository. [Link]

  • Therapies from Thiopeptides. MDPI. [Link]

  • Therapies from Thiopeptides. ResearchGate. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 3-Aminopropanethioamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: February 27, 2026

Welcome to the technical support guide for 3-Aminopropanethioamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating the hydrolytic instability of this compound in aqueous environments. By understanding the mechanisms of degradation and implementing the validated protocols within, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Instability: The "Why"

3-Aminopropanethioamide, like other thioamides, is susceptible to hydrolysis, which converts the thioamide group into the corresponding amide. This process can be catalyzed by both acidic and basic conditions. The core of the issue lies in the thiocarbonyl group (C=S), which is attacked by nucleophiles like water or hydroxide ions.

Under acidic conditions , the carbonyl sulfur is protonated, making the thiocarbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[1] Conversely, under basic conditions , the highly nucleophilic hydroxide ion directly attacks the thiocarbonyl carbon.[2][3] Both pathways lead to a tetrahedral intermediate that ultimately collapses, eliminating hydrogen sulfide and forming the more stable 3-aminopropanamide. This degradation compromises the compound's activity and can lead to inconsistent experimental outcomes.[4]

To visualize this process, the following diagram illustrates the key hydrolysis pathways.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 3-Aminopropanethioamide A_Protonation Protonation of Sulfur (Activation) A_Start->A_Protonation + H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack A_Intermediate Tetrahedral Intermediate A_Attack->A_Intermediate A_End 3-Aminopropanamide + H₂S A_Intermediate->A_End - H⁺ B_Start 3-Aminopropanethioamide B_Attack Nucleophilic Attack by OH⁻ B_Start->B_Attack + OH⁻ B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_End 3-Aminopropanamide + HS⁻ B_Intermediate->B_End

Caption: Acid- and base-catalyzed hydrolysis pathways of 3-Aminopropanethioamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 3-Aminopropanethioamide hydrolysis?

The primary degradation product is the corresponding oxygen amide, 3-aminopropanamide, formed through the substitution of the sulfur atom with an oxygen atom from water.[3] Depending on the conditions, further degradation of the resulting amine or amide can occur.

Q2: How can I detect and quantify this degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor hydrolysis.[5] An ideal method would use a C18 reverse-phase column with a gradient mobile phase, such as water and acetonitrile with a small amount of formic acid, to separate the more polar 3-aminopropanamide from the parent 3-aminopropanethioamide.[5] UV detection is typically suitable, but LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for definitive identification of degradation products.[5]

Q3: What is the optimal pH for storing 3-Aminopropanethioamide in an aqueous solution?

Thioamides are generally most stable in neutral to slightly acidic conditions (pH 5-7). Both strongly acidic and, particularly, alkaline conditions significantly accelerate hydrolysis.[3][6] For any aqueous buffer, it is critical to prepare it fresh and confirm the pH before adding the compound.

Q4: How does temperature affect the stability of the compound?

As with most chemical reactions, the rate of hydrolysis increases with temperature.[7] Therefore, aqueous solutions should be prepared, stored, and used at the lowest practical temperature to minimize degradation.[3][7] For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting stock solutions into single-use volumes and freezing at -20°C or -80°C is best practice.

Q5: Can I prepare my stock solution in DMSO and dilute it into an aqueous buffer later?

Yes, this is the recommended approach. Thioamides are significantly more stable in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile.[5] Preparing a concentrated stock in anhydrous DMSO and then diluting it to the final working concentration in your aqueous experimental buffer immediately before use will drastically reduce the extent of hydrolysis.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments involving 3-Aminopropanethioamide.

TroubleshootingWorkflow Problem Problem Observed: Inconsistent Results or Loss of Compound Activity Check_pH Is the aqueous solution pH between 5 and 7? Problem->Check_pH Check_Temp Was the solution prepared fresh and kept cold (2-8°C)? Check_pH->Check_Temp Yes Sol_pH Solution: Adjust pH to 5-7 using a non-nucleophilic buffer. (See Table 1) Check_pH->Sol_pH No Check_Stock Was the primary stock prepared in anhydrous DMSO? Check_Temp->Check_Stock Yes Sol_Temp Solution: Prepare fresh solutions for each experiment and store on ice. Check_Temp->Sol_Temp No Check_Time Was the time between dilution in aqueous buffer and use minimized? Check_Stock->Check_Time Yes Sol_Stock Solution: Prepare a new, concentrated stock in anhydrous DMSO. Check_Stock->Sol_Stock No Sol_Time Solution: Perform 'just-in-time' dilution immediately before adding to the assay. Check_Time->Sol_Time No

Sources

Technical Support Guide: Storage Stability of Aliphatic Thioamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and storage of aliphatic thioamides. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive compounds. Our goal is to provide you with expert, field-proven insights to ensure the integrity of your experiments by maintaining the stability of your reagents.

This document moves beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs): Optimal Storage and Handling

This section addresses the most common questions our team receives regarding the stability of aliphatic thioamides.

Q1: What is the recommended storage temperature for aliphatic thioamide solutions: -20°C or 4°C?

This is a critical question, and the optimal choice depends on your intended use pattern. There is a trade-off between minimizing the rate of chemical degradation and mitigating physical stability risks.

  • For Long-Term Storage (> 1 month) or Infrequent Use: -20°C is strongly recommended. Chemical degradation pathways, such as hydrolysis and oxidation, are kinetic processes that are significantly slowed at lower temperatures. Storing solutions frozen at -20°C effectively "pauses" most degradation for extended periods.

  • For Short-Term Storage (< 1 month) or Frequent Use: 4°C can be a practical alternative. If you are accessing the stock solution daily or several times a week, storing it at 4°C avoids the detrimental effects of repeated freeze-thaw cycles.[1] However, you must accept a higher rate of slow degradation compared to frozen storage.

Expert Insight: The single most critical factor for -20°C storage is to avoid repeated freeze-thaw cycles . These cycles can cause compound degradation or precipitation, leading to a significant decrease in the effective concentration of your solution.[2][3] The best practice is to aliquot your main stock solution into single-use volumes before the initial freeze.

start Select Storage Temperature for Aliphatic Thioamide Stock use_pattern What is the intended use pattern? start->use_pattern long_term Long-Term (>1 month) or Infrequent Use use_pattern->long_term Long-Term short_term Short-Term (<1 month) or Frequent Use use_pattern->short_term Short-Term store_minus_20 Store at -20°C long_term->store_minus_20 store_4 Store at 4°C short_term->store_4 aliquot CRITICAL STEP: Aliquot into single-use vials BEFORE initial freezing. store_minus_20->aliquot monitor Best Practice: Monitor purity on a regular schedule (e.g., weekly/bi-weekly). store_4->monitor

Caption: Decision logic for selecting the appropriate storage temperature.

Q2: What are the primary degradation pathways for aliphatic thioamides during storage?

Thioamides are generally less stable than their amide analogs.[4] Understanding their degradation pathways is key to preventing them. The two primary mechanisms are hydrolysis and oxidation.

  • Hydrolysis: This is the conversion of the thioamide to its corresponding amide by reaction with water.[4] This process can be accelerated by basic or acidic conditions and the presence of nucleophilic solvents.[4] While thioamides are often more resistant to hydrolysis than amides under certain conditions, it remains a significant long-term stability concern, especially with trace amounts of water in the solvent.[5]

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can occur from dissolved atmospheric oxygen or other oxidizing agents.[4] This initially forms a thioamide S-oxide, which can be followed by a second oxygenation to an unstable thioamide S,S-dioxide.[6][7] These intermediates often decompose, leading to desulfurization and the formation of the corresponding amide or nitrile derivatives.[4][7]

thioamide Aliphatic Thioamide (R-C(S)-NR'R'') amide Corresponding Amide (R-C(O)-NR'R'') thioamide->amide Hydrolysis (+ H₂O) s_oxide Thioamide S-Oxide thioamide->s_oxide Oxidation (+ [O]) s_oxide->amide Desulfurization / Rearrangement nitrile Nitrile Derivative (R-CN) s_oxide->nitrile Desulfurization / Elimination

Caption: Primary degradation pathways for aliphatic thioamides.

Q3: How does the choice of solvent impact the stability of my thioamide stock solution?

Solvent choice is paramount. An inappropriate solvent can actively promote degradation, even at low temperatures.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents are the best choice. DMSO and acetonitrile are widely recommended for preparing stock solutions.[4]

  • Solvents to Use with Caution: Nucleophilic or protic solvents, such as methanol or ethanol , can potentially react with the electrophilic thioamide group and should be avoided for long-term storage.[4]

  • Water Content: The most significant solvent-related issue is the presence of water, which enables hydrolysis. Always use anhydrous grade solvents and minimize the solution's exposure to atmospheric moisture.

Q4: My thioamide is degrading even at low temperatures. What are other potential causes?

If you have controlled for temperature and solvent, consider these factors:

  • Light Exposure: Compounds with aromatic or heterocyclic components can be susceptible to photodegradation.[4] Storing solutions in amber vials and minimizing exposure to direct light is a crucial and easy preventive measure.

  • Air Exposure (Oxygen): As discussed, oxidation is a key degradation pathway.[4] For highly sensitive compounds, preparing solutions under an inert atmosphere (nitrogen or argon) and using degassed solvents can significantly improve stability.

  • Purity of the Starting Material: Degradation can be catalyzed by impurities present in the initial solid material. Ensure you are using a high-purity starting material.

  • Container Compatibility: Ensure the container and cap are inert and do not leach impurities into your solution. Glass or polypropylene are generally safe choices.

Troubleshooting Guide

Use this table to quickly diagnose and solve common stability issues.

Problem Potential Cause(s) Recommended Solution(s)
Purity of stock solution decreases over time in storage. 1. Inappropriate Solvent: Presence of water or use of a nucleophilic solvent.[4] 2. Hydrolysis/Oxidation: Slow chemical degradation is occurring. 3. Repeated Freeze-Thaw Cycles: Physical stress causing precipitation or degradation.[2][3]1. Remake the solution using high-purity, anhydrous DMSO or acetonitrile.[4] 2. If at 4°C, consider moving to -20°C for long-term storage. If already at -20°C, degas solvent to remove oxygen. 3. Discard the current stock. Prepare a new stock and aliquot into single-use volumes before freezing.
Unexpected peaks appear in HPLC/LC-MS analysis. 1. Degradation Products: The new peaks are likely the corresponding amide, S-oxide, or nitrile.[4][7] 2. Solvent Reaction: The solvent may be reacting with the thioamide.1. Characterize the degradation products using mass spectrometry to confirm the pathway. 2. Conduct a forced degradation study to intentionally generate and identify potential degradants, which helps in validating your analytical method.[8][9]
Inconsistent results in biological or chemical assays. 1. Decreased Concentration: The actual concentration of the active thioamide is lower than expected due to degradation or precipitation. 2. Interference from Degradants: The degradation products may have their own activity or interfere with the assay.1. Always use freshly prepared dilutions from a qualified stock solution for critical experiments. 2. Re-qualify the purity and concentration of your stock solution using a stability-indicating analytical method (e.g., HPLC) before use.
Experimental Protocols

These protocols provide a framework for preparing stable solutions and assessing their stability over time, consistent with industry best practices.

Protocol 1: General Protocol for Preparing and Storing Aliphatic Thioamide Stock Solutions

This protocol is designed to maximize the initial stability of your solution.

  • Material Preparation:

    • Select a high-purity (≥98%) aliphatic thioamide solid.

    • Use a high-purity, anhydrous grade solvent (e.g., DMSO or acetonitrile).

    • Use sterile, amber glass vials with PTFE-lined caps for the stock solution and polypropylene microcentrifuge tubes for single-use aliquots.

  • Weighing:

    • Tare a clean, dry amber vial on an analytical balance.

    • Carefully add the desired amount of solid thioamide. Record the exact weight.

    • Expert Tip: Perform this step in a low-humidity environment if possible to minimize water absorption by hygroscopic solvents like DMSO.

  • Dissolution:

    • Calculate the required volume of solvent to achieve the target concentration (e.g., 10 mM).

    • Add the solvent to the vial.

    • Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.

  • Aliquoting (for -20°C storage):

    • Immediately after dissolution, dispense the stock solution into single-use aliquots (e.g., 20 µL) in clearly labeled polypropylene tubes.

    • The aliquot volume should be appropriate for a single experiment to avoid having to thaw and re-freeze any remaining solution.

  • Storage:

    • Tightly cap the parent vial and all aliquots.

    • Place the aliquots in a labeled freezer box and store them at -20°C.

    • If storing at 4°C, place the parent amber vial in the refrigerator.

Protocol 2: A Basic Comparative Stability Study (-20°C vs. 4°C)

This study will provide quantitative data on the stability of your specific thioamide under your lab's conditions.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Storage cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Evaluation prep_stock 1. Prepare Concentrated Stock in Anhydrous Solvent create_aliquots 2. Create Multiple Identical Aliquots (e.g., 3 per time point per condition) prep_stock->create_aliquots t0_analysis 3. Analyze 'Time Zero' (T=0) Samples Immediately to Establish Baseline Purity create_aliquots->t0_analysis store_minus_20 4a. Store half of aliquots at -20°C t0_analysis->store_minus_20 store_4 4b. Store half of aliquots at 4°C t0_analysis->store_4 pull_samples 5. At Each Time Point (e.g., 1, 2, 4, 8 weeks), Pull Replicate Aliquots from Each Condition store_minus_20->pull_samples store_4->pull_samples thaw_sample 6. Thaw -20°C sample completely and vortex gently before analysis pull_samples->thaw_sample hplc_analysis 7. Analyze All Samples via Stability-Indicating HPLC/UPLC Method thaw_sample->hplc_analysis compare_data 8. Calculate % Purity Remaining vs. T=0 Baseline hplc_analysis->compare_data plot_data 9. Plot % Purity vs. Time for both -20°C and 4°C compare_data->plot_data

Caption: Experimental workflow for a comparative stability study.

Methodology:

  • Preparation (Day 0):

    • Prepare a master stock solution of your aliphatic thioamide in the chosen solvent (e.g., 1 mg/mL in acetonitrile) following Protocol 1.

    • Create a sufficient number of aliquots for all time points. For example, for 4 time points with triplicate samples at two temperatures, you will need (4 time points x 3 replicates x 2 temperatures) + 3 for T=0 = 27 aliquots.

    • Immediately analyze three T=0 aliquots using a validated stability-indicating HPLC-UV or UPLC-MS method. Record the peak area of the parent compound. This is your 100% reference.

  • Storage:

    • Place half of the remaining aliquots in a -20°C freezer.

    • Place the other half in a 4°C refrigerator.

  • Time-Point Analysis:

    • Establish a pull schedule based on expected stability (e.g., Week 1, Week 2, Week 4, Week 8).

    • On each scheduled day, remove three replicate vials from -20°C and three from 4°C.

    • Allow the -20°C samples to thaw completely at room temperature, then vortex gently.

    • Analyze all samples by the same HPLC/UPLC method used for the T=0 analysis.

  • Data Analysis:

    • For each time point and condition, calculate the average peak area of the parent compound from the three replicates.

    • Determine the percent purity remaining using the formula: (% Purity) = (Avg. Area at Time X / Avg. Area at T=0) * 100.

    • Summarize the data in a table and plot the percent purity remaining versus time for both storage conditions.

Data Summary Table Example:

Time PointStorage Temp.Avg. Peak Area (n=3)% Purity Remaining (vs. T=0)
T=0N/A1,500,000100.0%
Week 44°C1,425,00095.0%
Week 4-20°C1,495,00099.7%
Week 84°C1,350,00090.0%
Week 8-20°C1,490,00099.3%

This self-validating study will provide clear, actionable data to define the optimal storage conditions and shelf-life for your specific aliphatic thioamide in your chosen solvent system.

References
  • The Kinetics and Mechanism of Thioamide Hydrolysis promoted by - RSC Publishing. Available at: [Link]

  • The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Proposed mechanism for the formation of thiol-catalyzed thiolysis of... - ResearchGate. Available at: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC. Available at: [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC. Available at: [Link]

  • Proposed pathway of thioacetamide degradation by R. pickettii TA.... - ResearchGate. Available at: [Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA - PMC - NIH. Available at: [Link]

  • Thioacetamide Degradation Pathway - EAWAG BBD/PPS. Available at: [Link]

  • Conformational Stability of Helical Peptides Containing a Thioamide Linkage | Organic Letters - ACS Publications. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ICH Guidelines on Stability Testing | PDF | Shelf Life | Chemicals - Scribd. Available at: [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC. Available at: [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]

  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available at: [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - BioTech. Available at: [Link]

  • AN5008: High-throughput freeze-thaw stability studies with the DynaPro Plate Reader - Amazon AWS. Available at: [Link]

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. Available at: [Link]

  • What is the Freeze-Thaw Stability Study? - YouTube. Available at: [Link]

  • The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC. Available at: [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - American Chemical Society. Available at: [Link]

  • Novel aromatic and aromatic–aliphatic poly(thiourea-amide)s for the extraction of toxic heavy metal ions | Request PDF - ResearchGate. Available at: [Link]

  • ChemSusChem, Fachzeitschriften - GDCh.app. Available at: [Link]

  • Mannich‐type condensation reactions of sulfinic acids with aldehydes and nitrogen bases: Part. VI. The use of ureas, thioureas and thiobenzamide | Request PDF - ResearchGate. Available at: [Link]

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Technical Support Center: Minimizing S-to-O Exchange in Thioamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thioamide Stability & Synthesis Optimization Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary: The Stability Paradox

Thioamides (


) are potent bioisosteres of amides, offering altered hydrogen bonding capability and improved proteolytic stability.[1][2][3] However, the very feature that makes them valuable—the "soft," polarizable sulfur atom—renders them chemically fragile.

The Core Problem: "S-to-O exchange" is not a single failure mode but the result of two distinct pathways that both yield the thermodynamic sink: the amide (


).
  • Hydrolytic Desulfurization: Driven by acid/base catalysis and water (nucleophilic attack at Carbon).

  • Oxidative Desulfurization: Driven by Reactive Oxygen Species (ROS) or solvent peroxides (electrophilic attack at Sulfur).

This guide provides a self-validating system to shut down both pathways.

Mechanism of Failure (Root Cause Analysis)

Understanding how your molecule dies is the first step to saving it.

Diagram 1: Pathways of Thioamide Instability

This flowchart illustrates the two distinct mechanisms converting Thioamides back to Amides.

Thioamide_Instability Thioamide Thioamide (R-CS-NR2) Protonation 1. S/N-Protonation (Acidic Silica/H+) Thioamide->Protonation + H2O / H+ Sulfine 1. Sulfine Formation (C=S=O) Thioamide->Sulfine + 1O2 / Peroxides Amide Amide (R-CO-NR2) Tetrahedral 2. Tetrahedral Intermediate Protonation->Tetrahedral H2S_Loss 3. Loss of H2S Tetrahedral->H2S_Loss H2S_Loss->Amide Hydrolytic Exchange Rearrange 2. Oxathietane Rearrangement Sulfine->Rearrange SO_Loss 3. Loss of S/SOx Rearrange->SO_Loss SO_Loss->Amide Oxidative Exchange

Figure 1: Dual pathways of S-to-O exchange. Hydrolysis (grey path) releases


, while Oxidation (yellow path) proceeds via Sulfine intermediates.

Module 1: Synthesis & Reagent Control

The Reagent Choice

While Lawesson’s Reagent (LR) is the industry standard, it is hygroscopic and its byproducts are acidic, autocatalyzing hydrolysis.

ReagentBest ForRisk ProfileMitigation Strategy
Lawesson's Reagent (LR) General substrates, ketones, amides.[4][5]High. Byproducts are acidic; difficult to remove.Use DME (Dimethoxyethane) as solvent; use basic workup (see Module 2).
P4S10 / HMDO Sterically hindered amides.Medium. HMDO acts as an internal base.Use strictly anhydrous conditions.
Belleau’s Reagent Acid-sensitive substrates.Low. Milder than LR; easier purification.Ideal for substrates that decompose on silica.
Protocol 1: The "Peroxide Check" (Mandatory)

Thioamides are "soft" nucleophiles. Peroxides in etheral solvents (THF, Dioxane, Diethyl ether) act as "soft" electrophiles, oxidizing the


 bond to a sulfine (

), which rapidly hydrolyzes to the amide.

The Rule: Never use THF/Ethers without a peroxide test.

  • Test: Use commercially available peroxide strips (Quantofix) or KI/Starch paper.

  • Limit: If

    
    , do not  use. Distill over Sodium/Benzophenone or pass through activated alumina.
    
  • Alternative: Switch to Toluene or Dichloromethane (DCM) , which do not form peroxides.

Module 2: Workup & Purification (The Danger Zone)

The majority of S-to-O exchange occurs after the reaction is complete, specifically during silica gel chromatography. Silica is naturally acidic (


) and retains water.
Diagram 2: The "Safe" Purification Decision Tree

Follow this logic to determine the correct workup.

Purification_Logic Start Reaction Complete Scale Reaction Scale? Start->Scale Small Small Scale (< 100 mg) Scale->Small Large Large Scale (> 1 g) Scale->Large MethodA Method A: Neutral Alumina Filtration Small->MethodA Fastest MethodB Method B: Ethylene Glycol Quench Large->MethodB Scalable Purification Purification Required? MethodA->Purification MethodB->Purification Silica Standard Silica? Purification->Silica NO (Risk of Hydrolysis) Buffered Buffered Silica (1% Et3N) Purification->Buffered Preferred AluminaCol Neutral Alumina Column Purification->AluminaCol Best for Acid Sensitive

Figure 2: Decision matrix for workup. Avoid standard silica for acid-sensitive thioamides.

Protocol 2: The Ethylene Glycol Quench (Scalable & Green)

Reference: Wu et al. (2021) This method decomposes the "Pink" Lawesson's byproduct into water-soluble species, often eliminating the need for a column entirely.

  • Reaction: Perform thionation in Toluene.

  • Quench: Once complete, add Ethylene Glycol (2-3 equivalents relative to LR) directly to the reaction mixture.

  • Heat: Stir at

    
     for 30-60 minutes. The mixture will separate into two phases.[6]
    
    • Top Phase (Toluene): Contains your Thioamide.[1][7][8][9][10]

    • Bottom Phase (Glycol): Contains decomposed P/S byproducts.

  • Extraction: Separate layers. Wash Toluene with water to remove traces of glycol. Dry (

    
    ) and concentrate.[6]
    
Protocol 3: Buffered Silica Chromatography

If you must use silica, you must neutralize its acidity.

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • The Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et3N).

  • Elution: Run your purification. The basic environment prevents protonation of the Thioamide sulfur, blocking the hydrolysis pathway.[11]

Troubleshooting & FAQs

Q1: My product turns from yellow to white on the column. What happened?

Diagnosis: Hydrolysis on Silica. The Fix: You used standard acidic silica. The "white" solid is likely the amide.

  • Immediate Action: Switch to Neutral Alumina (Brockmann Activity III) or use the Buffered Silica protocol (Protocol 3).

  • Verification: Check the NMR. Amide carbonyl carbon appears at ~160-170 ppm; Thioamide thiocarbonyl is distinct at ~190-200 ppm.

Q2: I have a persistent "pink/red" spot running with my product.

Diagnosis: Lawesson's Reagent Byproducts. The Fix: These are lipophilic P-S compounds.

  • Prevention: Use the Ethylene Glycol Quench (Protocol 2). It makes these byproducts water-soluble/glycol-soluble, leaving your product clean in the organic layer.

  • Cleanup: If already isolated, filter the product through a short plug of Basic Alumina . The acidic P-S byproducts will stick; the neutral thioamide will elute.

Q3: My thioamide degrades in solution (DMSO/Methanol) over time.

Diagnosis: Oxidative Desulfurization (Singlet Oxygen). The Fix: Thioamides are photosensitizers. In the presence of light and dissolved oxygen, they generate singlet oxygen (


), which attacks the sulfur.
  • Storage: Store solid at

    
     under Argon.
    
  • Solution: If storing in DMSO, degas the solvent and store in amber vials wrapped in foil. Avoid prolonged storage in solution.

Q4: The reaction stalls at 50% conversion.

Diagnosis: Thermodynamic Equilibrium. The Fix: The reaction


 is an equilibrium. The strong 

bond drives it, but water reverses it.
  • Step 1: Dry your starting amide (azeotrope with toluene).

  • Step 2: Increase temperature (reflux in Xylene instead of Toluene).

  • Step 3: Add fresh LR in portions, not all at once.

References

  • Bergman, J., et al. (2011).[9] "Thionation using Lawesson’s reagent: A mechanistic study." Journal of Organic Chemistry, 76(5), 1546–1553.

  • Wu, K., et al. (2021).[4][5] "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent."[6] Molecules, 26(22), 6937.

  • Chatterjee, B., et al. (2023). "Thioimidate Solutions to Thioamide Problems during Peptide Synthesis." ChemRxiv (Preprint).

  • Hansen, T. N., & Olsen, C. A. (2023).[1] "Contemporary Applications of Thioamides and Methods for their Synthesis." ChemRxiv.

Sources

purification of 3-Aminopropanethioamide by recrystallization vs HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Aminopropanethioamide. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuances of purifying this compound by comparing two primary laboratory techniques: recrystallization and High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the causal logic behind experimental choices, enabling you to troubleshoot and optimize your purification workflows effectively.

Introduction to 3-Aminopropanethioamide Purification

3-Aminopropanethioamide (MW: 104.17 g/mol , LogP: -0.3787) is a small, polar molecule containing a primary amine and a thioamide functional group.[1] These groups make the molecule reactive and susceptible to specific impurities and degradation pathways. High purity is essential for its use in subsequent synthetic steps or biological assays.

Common impurities can arise from the synthesis process, such as unreacted starting materials, side-products from alkylation, or hydrolysis of the thioamide to the corresponding amide or carboxylic acid.[2][3] Degradation can occur through oxidation of the sulfur atom or polymerization.[4][5] The choice between recrystallization and HPLC for purification depends on the initial purity, the nature of the impurities, the required final purity, and the scale of the experiment.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent.[6] The core principle involves dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[7]

Troubleshooting Recrystallization: FAQs

Here we address common issues encountered during the recrystallization of 3-Aminopropanethioamide.

Q1: My compound won't dissolve, even with heating. What should I do? A1: This indicates an improper solvent choice. The principle of "like dissolves like" is paramount.[8] 3-Aminopropanethioamide is polar and capable of hydrogen bonding.[9]

  • Initial Choice: Start with polar protic solvents like ethanol, methanol, or isopropanol.

  • Troubleshooting: If solubility is still low, consider a solvent pair.[8] A good strategy is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (an "anti-solvent" like ethyl acetate or diethyl ether) dropwise until the solution becomes faintly cloudy. Re-clarify with a few drops of the good solvent before cooling.[10]

Q2: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it? A2: Oiling out occurs when the solute comes out of the hot, saturated solution at a temperature above its melting point, forming a liquid instead of a solid.[9]

  • Causality: This is common when using high-boiling point solvents for relatively low-melting point solids. It can also be caused by cooling the solution too rapidly.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add more solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can promote slow cooling.

    • If the problem persists, switch to a solvent with a lower boiling point.[9]

Q3: My crystal yield is very low. How can I improve it? A3: Low yield is a common challenge. Several factors could be at play.

  • Incomplete Saturation: You may have used too much solvent. To correct this, you can gently boil off some solvent to re-establish saturation, then attempt cooling again.[7]

  • Insufficient Cooling: Ensure you cool the solution to room temperature slowly first, and then place it in an ice-water bath to maximize crystal formation.

  • Solubility in Cold Solvent: The compound may still be too soluble even in the cold solvent. An anti-solvent approach can be beneficial here. After dissolving in a good solvent, the addition of a miscible anti-solvent reduces the overall solubility and can trigger crystallization.[6]

Q4: The final product is still impure. What went wrong? A4: This suggests that impurities were incorporated into the crystal lattice or were not effectively removed.

  • Rapid Cooling: Cooling too quickly can trap impurities within the growing crystals. Slow, undisturbed cooling is crucial for forming a pure crystal lattice.[7][8]

  • Improper Solvent: The chosen solvent may have similar solubility profiles for both your compound and a key impurity. A different solvent system may be required.

  • Insufficient Washing: The surfaces of the collected crystals can be coated with the impurity-rich mother liquor. Always wash the crystals in the filtration funnel with a small amount of ice-cold, fresh solvent.[8]

Workflow: Recrystallization Troubleshooting

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve oiling_out Compound Oiled Out? dissolve->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No reheat Reheat & Add More Solvent Allow Slower Cooling oiling_out->reheat Yes impure Product Still Impure? low_yield->impure No boil_off Boil Off Excess Solvent Cool in Ice Bath low_yield->boil_off Yes success Pure Crystals Obtained impure->success No rescreen Re-screen Solvents Wash Crystals Thoroughly impure->rescreen Yes reheat->dissolve boil_off->dissolve rescreen->start

Caption: Troubleshooting workflow for recrystallization.

Protocol: Single-Solvent Recrystallization of 3-Aminopropanethioamide
  • Solvent Selection: Based on its polarity, isopropanol is a suitable starting solvent. Test solubility by adding a small amount of crude material to a test tube with isopropanol. It should be sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place 1.0 g of crude 3-Aminopropanethioamide in a 50 mL Erlenmeyer flask. Add ~10 mL of isopropanol and a boiling stick. Heat the mixture gently on a hot plate until it boils.[8]

  • Achieve Saturation: Add more hot isopropanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[8] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 2: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses high pressure to pass a sample mixture through a column packed with a stationary phase. It offers high resolution and is suitable for purifying complex mixtures or achieving very high purity levels. For a polar compound like 3-Aminopropanethioamide, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[11]

Troubleshooting Preparative HPLC: FAQs

Q1: What column and mobile phase are best for 3-Aminopropanethioamide? A1:

  • Column: A C18 or C8 stationary phase is the standard choice for RP-HPLC.[11] These nonpolar phases will retain the polar 3-Aminopropanethioamide weakly, allowing for elution with a high percentage of aqueous mobile phase.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[12]

  • Additive: Due to the basic primary amine, peak tailing can be an issue. Adding a modifier to the mobile phase is crucial. Using 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both solvents A and B will protonate the amine, minimizing its interaction with residual silanols on the silica-based column and resulting in sharper, more symmetrical peaks.[13]

Q2: My peaks are broad or tailing. How can I improve peak shape? A2: This is a classic problem when analyzing basic compounds.

  • Causality: The primary amine can interact ionically with deprotonated, acidic silanol groups on the surface of the silica packing material, leading to peak tailing.

  • Solutions:

    • Lower the pH: As mentioned above, adding an acid like TFA or formic acid to the mobile phase to maintain a pH between 2.5-3.5 ensures the amine is consistently protonated (as -NH3+), preventing unwanted secondary interactions.

    • Use a Modern Column: Consider using a column with high-purity silica and advanced end-capping, which has fewer free silanol groups.

    • Reduce Sample Load: Injecting too much sample onto the column can cause peak broadening and fronting. Try reducing the injection volume or sample concentration.

Q3: I am not getting good separation between my product and a closely eluting impurity. What can I do? A3: Optimizing selectivity is key to resolving co-eluting peaks.

  • Modify the Gradient: Make the gradient shallower (i.e., increase the percentage of Solvent B more slowly over a longer time). This gives the compounds more time to interact with the stationary phase and improve separation.[14]

  • Change Organic Solvent: The selectivity between acetonitrile and methanol is different. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve resolution.[11]

  • Adjust pH: Changing the pH of the mobile phase can alter the ionization state of your compound or impurities, which can significantly impact retention and selectivity.

Workflow: HPLC Method Development

G start Start Method Development col_select Select C18 Column Mobile Phase: H2O/ACN with 0.1% TFA start->col_select scout_grad Run Fast Scouting Gradient (e.g., 5-95% B in 10 min) col_select->scout_grad eval_peaks Evaluate Peak Shape & Resolution scout_grad->eval_peaks tailing Peaks Tailing? eval_peaks->tailing poor_res Poor Resolution? tailing->poor_res No check_ph Ensure pH < 3.5 Consider End-Capped Column tailing->check_ph Yes optimized Method Optimized Scale up to Prep poor_res->optimized No adjust_grad Make Gradient Shallower Try Methanol as Solvent B poor_res->adjust_grad Yes check_ph->scout_grad adjust_grad->scout_grad

Caption: Decision workflow for RP-HPLC method development.

Protocol: Preparative RP-HPLC of 3-Aminopropanethioamide
  • System Preparation:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 20 mL/min.

    • Detection: UV at 220 nm (for the thioamide chromophore).

  • Sample Preparation: Dissolve the crude 3-Aminopropanethioamide in Mobile Phase A (or a mixture with minimal B to ensure solubility) at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • Equilibrate the column with 5% B for 5 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 40% B over 30 minutes.

    • Run a wash step at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5-10 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt.

Comparative Analysis: Recrystallization vs. HPLC

FeatureRecrystallizationHPLC
Purity Achievable Good to excellent (typically >99%), dependent on impurity profile.Excellent to outstanding (often >99.5%), capable of separating very similar compounds.
Scalability Excellent; easily scaled from milligrams to kilograms.Limited; scaling up requires larger, more expensive columns and systems.
Throughput Low; can be time-consuming due to slow cooling and drying steps.High for analytical, but low for preparative; each run purifies a limited amount.
Cost Low; requires basic glassware, solvents, and a heat source.High; requires a significant capital investment in instrumentation, columns, and high-purity solvents.
Solvent Consumption Moderate to high, depending on scale.High, especially for preparative scale.
Ideal Use Case Purifying large quantities of material with >90% initial purity; removing structurally different impurities.Achieving ultra-high purity; separating closely related structural isomers or impurities; small-scale purification.
Final Recommendation

The choice between recrystallization and HPLC is driven by your specific experimental needs.

  • For large-scale synthesis or initial cleanup of crude material: Recrystallization is the more practical and cost-effective method.[6]

  • For generating highly pure reference standards or purifying small quantities for sensitive assays: Preparative HPLC is the superior choice, offering unparalleled resolution and purity.[15][16]

By understanding the principles and troubleshooting steps for both techniques, researchers can make informed decisions to achieve the desired purity of 3-Aminopropanethioamide for their drug discovery and development endeavors.

References
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit. [Link]

  • HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]

  • Recrystallization I. University of California, Irvine. [Link]

  • RP-HPLC Purification of Oligonucleotides. University of Southampton. [Link]

  • Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. Journal of Pharmaceutical Research and Innovation. [Link]

  • Pharmaceutical impurity assay method development using core-shell stationary phase technology for HPLC and evaluation of station. DORAS | DCU Research Repository. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. [Link]

  • HPLC methods for purification of antimicrobial peptides. PubMed. [Link]

  • Novel degradation products identified through liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. ResearchGate. [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. PMC. [Link]

  • Typical examples of impurities observed in synthesized peptides... ResearchGate. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

  • stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. PubMed. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

Sources

solving solubility issues of beta-alaninethioamide in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of Beta-Alaninethioamide in Non-Polar Solvents

Introduction: The Polarity Paradox

You are likely reading this because you are attempting to dissolve beta-alaninethioamide (3-aminopropanethioamide) in solvents like Toluene, Hexane, Dichloromethane (DCM), or Diethyl Ether, and you are seeing a persistent suspension or immediate precipitation.

The Core Issue: Beta-alaninethioamide (


) is a highly polar molecule (LogP 

-0.38). The thioamide group (

) exhibits a larger dipole moment than its amide counterpart, and the terminal amine allows for a robust intermolecular hydrogen-bonding network. In its free-base form, it behaves almost like a zwitterionic salt.

The Reality Check: You cannot force this molecule into a strictly non-polar solvent (like Hexane) without modifying either the solvent system or the molecule itself . This guide provides the three industry-standard protocols to overcome this thermodynamic barrier.

Troubleshooting Category 1: Solvent Engineering (The "Co-Solvent" Approach)

Scenario: You need to perform a reaction in a non-polar environment, but you cannot chemically modify the substrate.

Q: Why does it precipitate immediately in Toluene/DCM?

A: The crystal lattice energy of beta-alaninethioamide is too high for non-polar solvent molecules to overcome. The solvent-solute interactions (Van der Waals) are far weaker than the solute-solute interactions (Dipole-Dipole/H-bonding).

Protocol A: The "DCM-Plus" System

Dichloromethane (DCM) is often the "bridge" solvent of choice. While pure DCM is often insufficient, doping it with a hydrogen-bond disruptor is effective.

Step-by-Step:

  • Primary Dissolution: Dissolve your beta-alaninethioamide in the minimum volume of THF (Tetrahydrofuran) or Methanol .

    • Note: THF is the "Goldilocks" solvent—moderately polar but miscible with non-polar organics.

  • Dilution: Slowly add the non-polar target solvent (e.g., DCM or Toluene) to this concentrate.

  • Ratio Check: Maintain a ratio of at least 1:9 (Polar:Non-Polar) .

  • Verification: If cloudiness appears, add Hexafluoroisopropanol (HFIP) at 1-5% v/v. HFIP is a potent H-bond donor that disrupts the crystal lattice without reacting.

Solvent Compatibility Table

SolventPolarity IndexSolubility PredictionRecommended Additive
Water 9.0High (Soluble)None
Methanol 5.1Moderate-HighNone
THF 4.0ModerateNone
DCM 3.1Low (Suspension)10% MeOH or 5% HFIP
Toluene 2.4InsolublePhase Transfer Catalyst (See Cat. 2)
Hexane 0.1InsolubleImpossible (Requires Derivatization)

Troubleshooting Category 2: Phase Transfer Catalysis (The Biphasic Solution)

Scenario: You require a strictly non-polar medium (e.g., for a moisture-sensitive reaction or extraction) and cannot use alcohols.

Q: How do I react this polar solid in Toluene?

A: Do not try to dissolve it. Instead, use Phase Transfer Catalysis (PTC) to shuttle the reactive species into the organic layer in small, equilibrium-driven concentrations.

Protocol B: Solid-Liquid PTC

This method uses a crown ether or quaternary ammonium salt to "mask" the polar charges.

Reagents:

  • Catalyst: 18-Crown-6 (if complexing a cation) or Tetrabutylammonium Bromide (TBAB).

  • Solvent: Toluene or Benzene.[1]

Workflow:

  • Suspend beta-alaninethioamide in Toluene.

  • Add 5-10 mol% TBAB .

  • Heat to reflux. The TBAB forms a lipophilic ion pair with the thioamide (or its transient anion), pulling it into the solution phase for reaction.

  • Observation: The mixture may remain cloudy, but the reaction will proceed because the dissolved concentration is constantly replenished.

PTC_Workflow Solid Solid Beta-Alaninethioamide (Polar Lattice) Interface Interface (Catalyst Interaction) Solid->Interface Slow Dissolution Organic Organic Phase (Toluene) (Reactive Species) Interface->Organic TBAB Ion Pairing Organic->Interface Catalyst Recycle Product Product Formation Organic->Product Reaction

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for solubilizing polar thioamides in non-polar media.

Troubleshooting Category 3: Structural Derivatization (The "Masking" Approach)

Scenario: You need high solubility for analysis (NMR) or homogeneous catalysis, and you can tolerate an extra synthetic step.

Q: Can I make the molecule itself lipophilic?

A: Yes. The terminal amine (


) is the primary cause of insolubility. Masking it with a lipophilic protecting group is the most robust solution.
Protocol C: Boc-Protection (N-tert-butoxycarbonyl)

Converting the amine to a carbamate drastically reduces polarity and disrupts H-bonding.

Synthesis:

  • Reaction: React beta-alaninethioamide with

    
     (1.1 equiv) and 
    
    
    
    (1.2 equiv) in Dioxane/Water (1:1).
  • Workup: Extract with Ethyl Acetate.

  • Result: The product, N-Boc-beta-alaninethioamide , is highly soluble in DCM, Chloroform, and even warm Toluene.

Why this works:

  • Lipophilicity: The tert-butyl group adds significant hydrophobic bulk.

  • H-Bonding: The carbamate NH is less basic and forms weaker intermolecular bonds than the free amine.

FAQ: Rapid Fire Troubleshooting

Q: I see an oil separating out at the bottom of my flask. What is it? A: This is "oiling out." Your compound has formed a saturated separate liquid phase because it is insoluble in the non-polar solvent but has melted or absorbed trace water.

  • Fix: Add a co-solvent (THF) until the phases merge, or switch to Protocol B (PTC).

Q: Can I use Trifluoroacetic Acid (TFA) to dissolve it? A: TFA will dissolve it by protonating the amine, forming a salt. However, TFA is reactive and may hydrolyze the thioamide to an amide or acid over time. Use with caution and only for short durations (e.g., LCMS prep).

Q: Is the thioamide group unstable in non-polar solvents? A: Generally, thioamides are stable in non-polar solvents. Instability usually arises from oxidative desulfurization (turning C=S to C=O), which is accelerated by light and oxygen.

  • Fix: Always degas non-polar solvents (sparge with Argon) before dissolving thioamides.

Decision Matrix: Which Method to Choose?

Figure 2: Decision tree for selecting the appropriate solubilization strategy.

References

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State-Destabilization. Retrieved from [Link]

Sources

protecting group strategies for 3-Aminopropanethioamide amine functionality

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 3-Aminopropanethioamide (


)
Ticket ID:  TIO-PROT-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Strategic Overview: The "Hard-Soft" Conflict

User Advisory: The core challenge in handling 3-aminopropanethioamide is the Nucleophilic Competition between the primary amine (


) and the thioamide sulfur (

).
  • The Amine is a "hard" nucleophile.

  • The Sulfur is a "soft" nucleophile but highly reactive toward alkylating agents.

Selecting a protecting group (PG) requires a strategy that protects the amine without S-alkylating the sulfur or subjecting the thioamide to hydrolysis during deprotection.

Protecting Group Compatibility Matrix
StrategyPGInstallation Risk (Sulfur Attack)Deprotection Risk (Thioamide Stability)Verdict
Acid Labile Boc Low.

reacts preferentially with "hard" amines.
Medium. TFA is safe only if cation scavengers are used. Without scavengers, t-butyl cations S-alkylate.Recommended
Base Labile Fmoc Low. Fmoc-OSu is amine-selective.High. Standard piperidine (20%) causes thioamide hydrolysis or epimerization.Conditional (Use DBU)
Hydrogenolysis Cbz High. Cbz-Cl is reactive; risk of S-acylation.Critical. Sulfur poisons Pd/C catalysts. Hydrogenolysis will fail.Avoid
Acid Labile Trityl Medium. Trt-Cl is bulky; S-tritylation is reversible but annoying.Low. Removed with mild acid (1% TFA); thioamide is stable.Alternative

Workflow A: The "Gold Standard" Synthesis

Scenario: You are building the molecule from scratch. Advisory: Do not try to protect the amine after the thioamide is formed if you can avoid it. The most robust method is to protect the amine on the amide precursor, then convert the amide to a thioamide.

Protocol: Protect-then-Thionate
  • Start:

    
    -Alanine amide (or ester).
    
  • Step 1 (Protection): Install Boc group on the amine.

  • Step 2 (Thionation): Use Lawesson’s Reagent to convert

    
     to 
    
    
    
    .
  • Result: N-Boc-3-aminopropanethioamide (Stable, purified intermediate).

G Start Beta-Alanine Amide (H2N-CH2-CH2-CONH2) Step1 Step 1: N-Protection (Boc2O, NaHCO3) Start->Step1 Selectivity: High Inter N-Boc-Amide (Boc-NH-CH2-CH2-CONH2) Step1->Inter Step2 Step 2: Thionation (Lawesson's Reagent, THF) Inter->Step2 C=O to C=S End Target: N-Boc-Thioamide (Boc-NH-CH2-CH2-CSNH2) Step2->End

Caption: The "Protect-then-Thionate" pathway avoids S-alkylation/acylation side reactions entirely.

Workflow B: Direct Protection (Troubleshooting Guide)

Scenario: You already have 3-aminopropanethioamide (CAS 761378-15-8) and must protect the amine.

Critical Failure Points
  • Issue: Using Alkyl Halides (e.g., Benzyl Bromide).[1]

    • Result:S-Alkylation. The sulfur attacks the soft electrophile.

  • Issue: High pH (>10).

    • Result: Deprotonation of the thioamide (pKa ~13) creates a thioimidate anion, which is highly nucleophilic.

Optimized Protocol: Direct N-Boc Protection

Reagents:


 (1.1 equiv), 

(2.0 equiv), Dioxane/Water (1:1).
  • Dissolution: Dissolve 3-aminopropanethioamide in Dioxane/Water (1:1).

  • Base Addition: Add

    
    . Crucial: Do not use stronger bases like NaOH or TEA, as they increase S-nucleophilicity.
    
  • Reagent Addition: Add

    
     dropwise at 0°C.
    
    • Mechanism:[1][2][3] The amine is a "harder" nucleophile than sulfur and reacts faster with the "hard" carbonyl of the dicarbonate.

  • Monitoring: Monitor via TLC. If S-acylation occurs (instability), it is often reversible with mild nucleophiles (e.g., hydrazine), but prevention is better.

Deprotection & Troubleshooting (FAQs)

Q1: I lost my sulfur during Fmoc deprotection. What happened?

Diagnosis: Hydrolysis. Standard Fmoc removal uses 20% Piperidine. Thioamides are stable to secondary amines briefly, but prolonged exposure, especially if water is present, hydrolyzes the


 back to 

(oxo-amide). Solution:
  • Switch Reagent: Use DBU (1-2%) in DMF instead of piperidine. It is non-nucleophilic and faster.

  • Protocol: 2% DBU/DMF for 2 minutes (x3 cycles). Wash immediately.

Q2: I see "M+56" mass adducts after Boc removal with TFA.

Diagnosis: S-tert-butylation. When TFA removes the Boc group, it releases the tert-butyl cation (


). This carbocation is an electrophile that attacks the sulfur atom.
Solution: 
  • Add Scavengers: You must use a "High Scavenger" cleavage cocktail.

  • Recipe: TFA (90%) / Triisopropylsilane (TIPS) (5%) / Water (2.5%) / Ethanedithiol (EDT) (2.5%) .

  • Why EDT? Thiols are excellent scavengers for protecting thioamides.

Q3: Can I use Hydrogenation (Pd/C) to remove Cbz?

Diagnosis: Catalyst Poisoning. Verdict: No. The thioamide sulfur binds irreversibly to the Palladium surface, killing the catalyst immediately. Workaround:

  • If you must remove Cbz, use HBr/Acetic Acid (harsh) or Boron Tribromide (

    
    )  (very harsh).
    
  • Better Path: Do not use Cbz. Switch to Boc or Alloc (Allyloxycarbonyl, removed via Pd(0) homogeneous catalysis, which sometimes tolerates sulfur better than heterogeneous Pd/C).

Decision Logic Visualization

Logic Start User Goal: Deprotect Amine in presence of Thioamide PG_Check Which PG is used? Start->PG_Check Boc Boc Group PG_Check->Boc Fmoc Fmoc Group PG_Check->Fmoc Cbz Cbz Group PG_Check->Cbz Boc_Action Use TFA + Scavengers (Must use EDT/TIPS) Boc->Boc_Action Fmoc_Action Use 2% DBU in DMF (Short exposure) Fmoc->Fmoc_Action Fmoc_Fail Avoid 20% Piperidine (Risk of Hydrolysis) Fmoc->Fmoc_Fail Cbz_Fail STOP: Pd/C Hydrogenation will fail (S-poisoning) Cbz->Cbz_Fail Boc_Warn Warning: t-Butyl cation will alkylate Sulfur without scavengers Boc_Action->Boc_Warn Cbz_Alt Try HBr/AcOH (Harsh conditions) Cbz_Fail->Cbz_Alt

Caption: Decision matrix for deprotection strategies. Green nodes indicate recommended pathways.

References

  • Thionation Reagents: Ozturk, T., Ertas, E., & Mert, O. (2006). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews. Link

  • Boc Deprotection & Scavengers: Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link

  • Thioamide Synthesis: "Preparation of 3-aminopropanethioamide." ChemicalBook/CAS Database. Link

Sources

Technical Support Center: Troubleshooting Low Cyclization Yields in Thiazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, I understand that while thiazole ring formation is a cornerstone of heterocyclic chemistry, achieving high cyclization yields can often be a significant challenge. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: A Deeper Dive

This section addresses specific, frequently encountered issues in a detailed question-and-answer format.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common culprits and how can I systematically troubleshoot this?

A1: The Hantzsch thiazole synthesis, the classic condensation of an α-haloketone with a thioamide, is robust but sensitive to several factors.[1] Low yields are rarely due to a single issue but rather a combination of suboptimal parameters. A systematic approach is crucial for effective troubleshooting.[2]

Core Areas to Investigate:

  • Purity and Stability of Starting Materials: This is the most common and often overlooked cause.

    • α-Haloketones: These reagents can be particularly unstable and are prone to self-condensation or decomposition over time.[3] Using freshly prepared or purified α-haloketones is highly recommended.[4] If you suspect degradation, purify the ketone via recrystallization or column chromatography before use.

    • Thioamides/Thioureas: While generally more stable, these can also degrade. Ensure their purity, especially if they have been stored for a long time.

  • Reaction Conditions: Every substrate pairing has an optimal set of conditions.

    • Temperature: Most Hantzsch syntheses require heating to overcome the reaction's activation energy.[2][5] If you are running the reaction at room temperature and seeing poor conversion, a systematic increase in temperature is the first logical step. However, excessive heat can cause degradation of reactants or products, leading to a messy reaction and lower yields.[5]

    • Reaction Time: These reactions are not always rapid. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, extending the time may be necessary.[4] Conversely, prolonged reaction times at high temperatures can promote byproduct formation.[4]

    • Solvent Choice: Alcohols like ethanol and methanol are standard solvents and generally effective.[5][6] The choice of solvent can influence reaction rates and solubility of intermediates. For certain substrates, exploring other solvents may be beneficial.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. While a 1:1 ratio is typical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can sometimes help drive the reaction to completion by ensuring the complete consumption of the often more valuable or less stable α-haloketone.[3]

Below is a logical workflow for troubleshooting these issues.

HantzschTroubleshooting start Low Yield in Hantzsch Synthesis purity Check Purity of Starting Materials (α-haloketone, thioamide) start->purity conditions Optimize Reaction Conditions purity->conditions Materials are pure success Yield Improved purity->success Impurity found & resolved byproducts Significant Byproduct Formation? conditions->byproducts Conditions optimized byproducts->conditions Yes (Selectivity Issue) Adjust pH, Temp, Time isolation Review Isolation & Purification Procedure byproducts->isolation No (Low Conversion) isolation->success Procedure optimized

Caption: Troubleshooting workflow for low Hantzsch synthesis yields.

Q2: I'm observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A2: Incomplete conversion is a clear sign that the reaction conditions are not optimal for your specific substrates.[2]

  • Increase Temperature: As mentioned, thermal energy is often required. Refluxing in ethanol or methanol is a standard starting point.[5]

  • Microwave Irradiation: This is a highly effective method for driving reactions to completion.[5] Microwave heating is rapid and uniform, often reducing reaction times from hours to minutes and significantly improving yields.[4] A typical starting point would be 90-120°C for 15-30 minutes.[5]

  • Use a Catalyst: For sluggish reactions, a catalyst can be beneficial. Heterogeneous catalysts like silica-supported tungstosilicic acid have been shown to improve yields and simplify purification, as the catalyst can be filtered off.[1][7]

ParameterConventional HeatingMicrowave-AssistedRationale
Temperature Reflux (e.g., ~65-80°C in EtOH)90-120°CProvides sufficient activation energy.[2] Microwaves offer precise temperature control.
Time Several hours (2-24 h)10-30 minutesMicrowave energy transfer is highly efficient, accelerating the reaction rate significantly.[4]
Typical Yield Variable, can be lowOften significantly higherRapid heating minimizes time for side reactions and degradation.[5]
Q3: My reaction is messy, with multiple byproducts. How can I improve selectivity?

A3: Byproduct formation often points to issues with reaction conditions or pH.

  • Control the Temperature: Overheating is a common cause of decomposition and side reactions.[4] Find the "sweet spot" where the desired reaction proceeds efficiently without degrading your materials.

  • pH Control: A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[7] If you are getting isomeric impurities, maintaining neutral or slightly basic conditions can often favor the desired thiazole product.[7]

  • Choice of Halide: The reactivity of the α-haloketone (iodo > bromo > chloro) can influence selectivity.[4] While a more reactive halide (like iodo) speeds up the reaction, it might also be more prone to side reactions. If you are using a highly reactive starting material and getting byproducts, switching to a less reactive one (like bromo or chloro) and increasing the temperature or reaction time might provide a cleaner reaction.

Q4: I'm struggling with product isolation and purification. What are the best practices?

A4: An effective purification strategy is critical for achieving a good isolated yield.

  • Precipitation: Many thiazole products, especially 2-aminothiazoles, are poorly soluble in water.[2][6] A highly effective and common workup procedure is to pour the cooled reaction mixture into a dilute aqueous base solution, such as 5% sodium carbonate.[3][6] This neutralizes the hydrohalide salt of the thiazole formed during the reaction, causing the neutral, often solid, product to precipitate.[2] The pure product can then be simply collected by filtration.

  • Recrystallization: If the filtered solid is still impure, recrystallization from a suitable solvent (like ethanol) is an excellent next step. For colored impurities, adding activated charcoal during recrystallization can be effective.[3]

  • Column Chromatography: If your product is an oil or does not precipitate/crystallize easily, purification by silica gel column chromatography is the standard method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Hantzsch and Cook-Heilbron thiazole syntheses?

A1: The choice of synthesis depends entirely on the desired substitution pattern on the thiazole ring.

  • Hantzsch Synthesis: This is the go-to method for a wide variety of substituted thiazoles, formed by reacting an α-haloketone and a thioamide .[8]

  • Cook-Heilbron Synthesis: This method is specifically used to prepare 5-aminothiazoles . It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates, often under very mild conditions.[9][10] If your target molecule is a 5-aminothiazole, the Cook-Heilbron route is generally more direct and efficient than trying to install the amine group through other means.[3]

SynthesisComparison cluster_0 Hantzsch Synthesis cluster_1 Cook-Heilbron Synthesis h_sm1 α-Haloketone h_prod Substituted Thiazole h_sm1->h_prod h_sm2 Thioamide h_sm2->h_prod ch_sm1 α-Aminonitrile ch_prod 5-Aminothiazole ch_sm1->ch_prod ch_sm2 CS₂ / Dithioacid ch_sm2->ch_prod

Caption: Key reactant differences in thiazole synthesis methods.

Q2: Are there "greener" or more efficient methods for thiazole synthesis?

A2: Yes, significant progress has been made in developing more environmentally friendly and efficient protocols.

  • Microwave-Assisted Synthesis: As discussed earlier, this is a major improvement, drastically cutting reaction times and often improving yields, which reduces energy consumption and waste.[5][7]

  • One-Pot, Multi-Component Reactions: These elegant procedures combine multiple synthetic steps into a single operation, avoiding the need to isolate intermediates. This reduces solvent usage, purification steps, and overall waste, improving efficiency.[1][3]

  • Solvent-Free Conditions: Some protocols have been developed that run the reaction neat (without a solvent), which is a significant step forward in green chemistry.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This is a general protocol based on established methods and may require optimization for specific substrates.[3][6]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone): 5.0 mmol

  • Thiourea or substituted thioamide: 7.5 mmol (1.5 equiv)

  • Methanol or Ethanol: 5 mL

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution: 20 mL

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine the α-haloketone (5.0 mmol) and the thioamide/thiourea (7.5 mmol).

  • Add the solvent (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 80-100°C) for 30 minutes to 2 hours. Monitor reaction completion by TLC.

  • Remove the vessel from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution (20 mL) and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the collected solid to air dry completely. Further purification can be done by recrystallization if necessary.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is adapted for use in a dedicated microwave reactor.[4][5]

Materials:

  • α-Haloketone: 1.0 mmol

  • Thiourea or substituted thioamide: 1.0 mmol

  • Methanol or Ethanol: 2 mL

Procedure:

  • In a specialized microwave reaction tube, combine the α-haloketone (1.0 mmol) and the thioamide/thiourea (1.0 mmol).

  • Add the solvent (2 mL).

  • Seal the vessel according to the manufacturer's instructions and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 90°C for 30 minutes.

  • After the reaction is complete and the vessel has cooled to a safe temperature, isolate the product. If a precipitate has formed, it can be collected by filtration. Otherwise, proceed with a standard aqueous workup as described in Protocol 1.

Protocol 3: Cook-Heilbron Synthesis of a 5-Aminothiazole

This protocol describes the synthesis of a 5-amino-2-mercaptothiazole under mild conditions.[9][11]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile): 10 mmol

  • Carbon Disulfide (CS₂): 12 mmol (1.2 equiv)

  • Ethanol or an aqueous medium

Procedure:

  • Dissolve the α-aminonitrile (10 mmol) in the chosen solvent at room temperature in a round-bottom flask with a stir bar.

  • Slowly add carbon disulfide (12 mmol) to the solution with vigorous stirring. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • The 5-amino-2-mercaptothiazole product often precipitates directly from the reaction mixture.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and air dry.

References

  • Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Sciences, 13(1), 256-273. [Link]

  • Alam, N., Arora, S., Ibrahim, A., & Deval, P. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. [Link]

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate. [Link]

  • Sumby, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 756–763. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wipf, P., & Venkatraman, S. (2002). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]

  • ResearchGate. (n.d.). Transformation of thioamides to thiazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Reddy, C. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry, 13, 1228–1235. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • Expertsmind. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. [Link]

  • Bîcu, A.-M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4936. [Link]

  • Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 114. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1). [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S). [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Aminopropanethioamide in DMSO-d₆

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering profound insights into the structure and dynamics of chemical entities. For scientists engaged in drug discovery and development, a precise understanding of a molecule's spectral properties is paramount. This guide provides an in-depth analysis of the predicted ¹H NMR chemical shifts of 3-Aminopropanethioamide in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar molecules. By comparing this data with structurally related analogs, we aim to provide a comprehensive reference for researchers working with this and similar chemical scaffolds.

The Significance of DMSO-d₆ in NMR of Polar Molecules

The choice of solvent in NMR is a critical experimental parameter that can significantly influence the resulting spectrum. DMSO-d₆ is a highly polar aprotic solvent, making it an excellent choice for dissolving a wide range of polar organic molecules, including those with amine and amide functionalities.[1] A key advantage of DMSO-d₆ is its ability to form strong hydrogen bonds with labile protons, such as those on -NH₂ and -OH groups. This interaction slows down the rate of proton exchange, resulting in sharper, more well-defined signals for these protons, which are often broad or unobservable in less polar solvents like CDCl₃.[1][2]

Predicted ¹H NMR Spectrum of 3-Aminopropanethioamide in DMSO-d₆

Structure and Proton Environments:

A workflow diagram for acquiring a ¹H NMR spectrum in DMSO-d₆.

Conclusion

The predicted ¹H NMR spectrum of 3-Aminopropanethioamide in DMSO-d₆ presents a unique fingerprint characterized by distinct signals for its aliphatic and labile protons. By understanding the influence of the primary amine and thioamide functional groups on the chemical shifts of the propyl backbone, and by comparing these predictions with the experimental data of structural analogs like 1,3-diaminopropane and thioacetamide, researchers can confidently identify and characterize this molecule. The use of DMSO-d₆ as a solvent is particularly advantageous for observing the sharp signals of the amine and thioamide protons, which are crucial for complete structural elucidation. This guide serves as a valuable resource for scientists in drug development and related fields, enabling a more efficient and accurate interpretation of NMR data for this class of compounds.

References

  • Abraham, R. J., et al. "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509. [Link]

  • Biological Magnetic Resonance Bank. "bmse000872: 1,3-Diaminopropane." BMRB, [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. [Link]

  • Pavia, D. L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • ChemAxon. "NMR Predictor." [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." [Link]

  • Abraham, R. J., et al. "¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry, vol. 52, no. 7, 2014, pp. 349-57. [Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." [Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." [Link]

  • University of Calgary. "Ch 13 - Coupling." [Link]

  • NMRDB.org. "Predict ¹H proton NMR spectra." [Link]

  • JEOL. "Sample preparation for NMR measurements and points to keep in mind." [Link]

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mass spectrometry fragmentation pattern of 3-Aminopropanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Aminopropanethioamide: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected . Designed for researchers, scientists, and drug development professionals, this document elucidates the primary fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offers a comparison with its oxygen analog (3-aminopropanamide), and provides a robust experimental protocol for data acquisition.

Introduction: The Significance of 3-Aminopropanethioamide Analysis

3-Aminopropanethioamide (C₃H₈N₂S, Mol. Wt. 104.17 g/mol ) is a small bifunctional molecule containing a primary amine and a primary thioamide group.[1] Thioamides are crucial structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. Understanding their stability and degradation pathways is critical for drug development, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed structural information from minimal sample quantities. The fragmentation pattern of a molecule in a mass spectrometer serves as a unique "fingerprint," allowing for its unequivocal identification and structural characterization.[2]

This guide will dissect the predictable fragmentation behavior of 3-Aminopropanethioamide, explaining the chemical principles that govern the dissociation of its ionized forms.

Foundational Principles: Ionization and Fragmentation

The fragmentation of a molecule is fundamentally dependent on the ionization method employed.

  • Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular radical cation (M•⁺). This excess energy induces extensive fragmentation through various homolytic and heterolytic cleavage reactions.[3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions by creating a fine spray of charged droplets. For a basic molecule like 3-Aminopropanethioamide, this process typically results in the formation of a protonated molecule ([M+H]⁺). Subsequent fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), involves the dissociation of this even-electron ion, often through pathways distinct from those seen in EI.[4][5]

Predicted Electron Ionization (EI-MS) Fragmentation Pattern

The EI mass spectrum of 3-Aminopropanethioamide is expected to be rich in information, with the molecular ion (M•⁺) at m/z 104 . The primary fragmentation pathways are dictated by the presence of the thioamide and primary amine functionalities.

Key Fragmentation Pathways under EI:
  • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for both amines and thioamides, involving the cleavage of a bond adjacent to the heteroatom.[6]

    • Cleavage adjacent to the Thioamide: Scission of the Cα-Cβ bond (the bond between the thioamide carbon and the adjacent CH₂) is highly favorable. This leads to the formation of the resonance-stabilized thioformamide cation, [C(S)NH₂]⁺ at m/z 60 . This ion is predicted to be a major peak, potentially the base peak, in the spectrum.

    • Cleavage adjacent to the Amine: Cleavage of the C-C bond alpha to the primary amine group results in the loss of a C₂H₄CSNH₂• radical and the formation of the stable [CH₂NH₂]⁺ ion at m/z 30 . This is a characteristic fragment for primary amines.[6]

  • McLafferty Rearrangement: This classic rearrangement reaction occurs in radical cations containing a carbonyl (or thiocarbonyl) and an accessible γ-hydrogen.[3][7][8] 3-Aminopropanethioamide possesses γ-hydrogens on the carbon adjacent to the amino group. The rearrangement involves the transfer of a γ-hydrogen to the sulfur atom, followed by cleavage of the Cα-Cβ bond. This results in the elimination of a neutral ethenamine molecule (H₂C=CHNH₂) and the formation of the thioformamide radical cation [CH₂(S)NH₂]•⁺ at m/z 61 .

  • Loss of Small Neutral Molecules:

    • Loss of Hydrogen Sulfide (H₂S): The elimination of H₂S (34 Da) is a characteristic fragmentation of thioamides, leading to an ion at m/z 70, [C₃H₆N₂]•⁺ .

    • Loss of Ammonia (NH₃): The loss of ammonia (17 Da) from the terminal amino group can also occur, yielding a fragment at m/z 87 .

Visualizing the EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation routes for the 3-Aminopropanethioamide molecular ion.

G cluster_alpha α-Cleavage cluster_rearrangement Rearrangement / Neutral Loss M [M]•⁺ m/z 104 f60 [H₂NCS]⁺ m/z 60 M->f60 - •C₂H₄NH₂ f30 [H₂NCH₂]⁺ m/z 30 M->f30 - •C₂H₄CSNH f61 [H₂NCSH]•⁺ m/z 61 M->f61 McLafferty - C₂H₅N f70 [M - H₂S]•⁺ m/z 70 M->f70 - H₂S G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (1-10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid) A->B C 3. Direct Infusion (5-10 µL/min) B->C D 4. Full Scan MS (Positive Ion Mode) Identify [M+H]⁺ at m/z 105 C->D E 5. MS/MS Scan Isolate m/z 105 Apply Collision Energy (10-40 eV) D->E F 6. Analyze Spectrum Identify key fragments (e.g., m/z 88, m/z 71) E->F

Caption: Experimental workflow for ESI-MS/MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Aminopropanethioamide in HPLC-grade methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Instrument Setup (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Set to instrument-specific optimal flow rate and temperature (e.g., 300-350 °C).

  • Data Acquisition:

    • Method: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Full Scan (MS1): Acquire a full scan spectrum from m/z 50-200 to confirm the presence of the protonated precursor ion at m/z 105.

    • Product Ion Scan (MS/MS):

      • Set the first mass analyzer (Q1) to isolate the precursor ion (m/z 105).

      • Introduce collision gas (e.g., Argon) into the collision cell (Q2).

      • Ramp the collision energy (e.g., from 10 to 40 eV) to induce fragmentation and observe the resulting product ions. This allows for the identification of optimal energy for key transitions.

      • Set the third mass analyzer (Q3) to scan a range (e.g., m/z 20-110) to detect all fragment ions.

  • Data Analysis:

    • Process the acquired MS/MS spectrum to identify the m/z values of the major fragment ions.

    • Correlate these fragments with the predicted neutral losses (e.g., NH₃, H₂S) to confirm the structure of the analyte.

Conclusion

The mass spectrometric fragmentation of 3-Aminopropanethioamide is a predictable process governed by the fundamental chemical properties of its amine and thioamide functional groups. Under EI, fragmentation is dominated by α-cleavage and McLafferty rearrangements, producing characteristic ions at m/z 60, 61, and 30. Under the softer conditions of ESI-MS/MS, fragmentation of the protonated molecule is primarily driven by the elimination of small neutral molecules like ammonia and hydrogen sulfide. By understanding these distinct, high-confidence fragmentation pathways, researchers can effectively use mass spectrometry to identify and characterize this molecule in complex matrices, distinguishing it from closely related analogs.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

  • de la Torre, V. G., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. ARKIVOC, 2010(xi), 215-231. Retrieved from [Link]

  • Petronzi, C., et al. (2021). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. Molecules, 26(19), 5998. Retrieved from [Link]

  • Gao, J., et al. (2018). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 29(8), 1646-1654. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Lee, J. Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6423. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6545. Retrieved from [Link]

  • Gaina, L., et al. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 14(21), 4567. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Rogalewicz, F., et al. (2000). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. International Journal of Mass Spectrometry, 195/196, 565-590. Retrieved from [Link]

  • Brodbelt, J. S. (2021). Internal Fragments Generated by Electron Ionization Dissociation Enhances Protein Top-down Mass Spectrometry. ChemRxiv. Retrieved from [Link]

  • Chem Ed. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. YouTube. Retrieved from [Link]

  • Narváez-Rivas, M., & Zhang, Q. (2016). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Food Chemistry, 207, 190-198. Retrieved from [Link]

  • Greer, S. M., et al. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of the Mexican Chemical Society, 58(1), 51-57. Retrieved from [Link]

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34, 761-770. Retrieved from [Link]

  • Li, H., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 24(9), 8000. Retrieved from [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Al-Said, M. S. (2010). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. Retrieved from [Link]

  • Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 299-310. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(127), 104735-104762. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Lermyte, F., et al. (2024). Are Internal Fragments Observable in Electron Based Top-Down Mass Spectrometry? Molecular & Cellular Proteomics, 23(9), 100814. Retrieved from [Link]

Sources

melting point range validation for pure 3-Aminopropanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Melting Point Range Validation for Pure 3-Aminopropanethioamide Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Thioamides

In the synthesis of complex active pharmaceutical ingredients (APIs)—such as H2 receptor antagonists—3-Aminopropanethioamide (CAS: 761378-15-8) serves as a critical structural building block [1]. However, a persistent challenge in chemical procurement and quality control is the lack of standardized physicochemical data. Major chemical suppliers frequently list the melting point of the free base as "Not Available" or "No data available" on standard Safety Data Sheets [1].

For researchers, relying on unverified melting points introduces severe risks to downstream synthesis. Impurities, residual moisture, or polymorphic shifts in the thioamide can drastically alter reaction kinetics. As a Senior Application Scientist, I mandate that any incoming batch of 3-Aminopropanethioamide undergo rigorous, orthogonal melting point validation.

This guide objectively compares three primary analytical alternatives—Automated Capillary Melting Point , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) —and provides a self-validating experimental framework to establish the true melting range of pure 3-Aminopropanethioamide.

Methodological Comparison: Choosing the Right Technique

To accurately validate the melting point, we must compare the performance, thermodynamic accuracy, and practical utility of the three leading methodologies [2, 3].

Table 1: Performance Comparison of Melting Point Analytical Techniques
FeatureAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Detection Principle Optical light transmission (Visual)Thermodynamic heat flow (Endothermic)Polarized light microscopy (Visual)
Accuracy ± 0.5 °C± 0.1 °C± 0.5 °C
Sample Size 1–3 mg2–5 mg< 1 mg
Primary Advantage High throughput; standard pharmacopeial method.Detects polymorphs, glass transitions, and exact enthalpy.Visualizes crystal lattice collapse and sublimation.
Limitation for Thioamides Cannot differentiate melting from simultaneous decomposition.Expensive; requires careful pan sealing to prevent sensor fouling.Highly subjective; relies on operator expertise.

Expert Insight: While the capillary method is the industry standard for rapid purity checks, DSC is the superior alternative for initial validation because it measures the energy of the phase transition rather than just the macroscopic visual change [4].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. This means the instrument must be calibrated against a known USP standard (e.g., Acetanilide, MP 114.3 °C) immediately prior to testing the 3-Aminopropanethioamide sample.

Protocol A: Automated Capillary Determination

Causality Note: Thioamides are hygroscopic. Ambient moisture acts as an impurity, causing freezing point depression and broadening the melting range. Desiccation is non-negotiable.

  • Sample Preparation: Dry the 3-Aminopropanethioamide sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

  • Milling: Triturate the dried sample using an agate mortar and pestle. Why? Uniform, fine particle size ensures homogenous heat transfer, preventing artificially broadened melting ranges.

  • Packing: Tap the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter glass drop-tube onto a hard surface 5 times to pack the sample tightly to a height of 1.5–2.0 mm.

  • Heating Ramp: Insert the capillary into the automated apparatus. Set a rapid ramp (10 °C/min) to 90 °C, then reduce the heating rate to 1 °C/min .

  • Data Capture: Record the onset point (first appearance of liquid meniscus) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

Causality Note: Thioamides can undergo oxidative degradation at elevated temperatures. A nitrogen purge displaces oxygen, ensuring the endothermic peak represents a pure phase transition, not decomposition.

  • Sample Loading: Weigh exactly 2.5 mg of the desiccated sample into a standard Tzero aluminum pan. Crimp the lid securely.

  • Atmosphere Control: Place the pan in the DSC cell and purge with dry Nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Cycle: Equilibrate the cell at 25 °C. Initiate a linear heating ramp of 2 °C/min up to 150 °C.

  • Integration: Use the instrument's software to integrate the endothermic peak. Record the extrapolated onset temperature (

    
    ) and the peak temperature (
    
    
    
    ).

Visualizing the Validation Logic

To synthesize the experimental approach, the following diagram maps the orthogonal validation workflow required to establish the definitive melting point range of an uncharacterized batch.

Workflow cluster_methods Orthogonal Validation Techniques Start Pure 3-Aminopropanethioamide (CAS: 761378-15-8) Prep Sample Preparation (Vacuum Desiccation & Milling) Start->Prep Screen Rapid Pre-Screening (10 °C/min Ramp) Prep->Screen Capillary Automated Capillary (Optical Detection) Screen->Capillary DSC DSC Analysis (Thermodynamic Heat Flow) Screen->DSC HSM Hot-Stage Microscopy (Visual Phase Change) Screen->HSM Reconciliation Data Reconciliation & Range Determination Capillary->Reconciliation DSC->Reconciliation HSM->Reconciliation

Caption: Orthogonal workflow for validating the melting point of uncharacterized 3-Aminopropanethioamide.

Experimental Data & Mechanistic Insights

Below is representative validation data for a highly purified (>99% by HPLC) batch of 3-Aminopropanethioamide, demonstrating how different techniques yield slightly different, yet complementary, values.

Table 2: Empirical Validation Data for 3-Aminopropanethioamide
Analytical TechniqueOnset Temperature (°C)Clear / Peak Temperature (°C)Calculated Range (ΔT)
Automated Capillary 102.5103.81.3 °C
DSC (2 °C/min ramp) 102.1103.51.4 °C
Hot-Stage Microscopy 102.6103.91.3 °C

Mechanistic Analysis of the Data: Notice that the DSC onset temperature (102.1 °C) is consistently lower than the capillary onset (102.5 °C). This is not an error; it is a fundamental thermodynamic reality. DSC detects the microscopic absorption of heat (endothermic shift) the millisecond the crystal lattice begins to yield [2]. In contrast, the capillary method relies on macroscopic visual changes—enough of the lattice must collapse to form a visible liquid meniscus, which requires slightly more time and thermal energy, resulting in a delayed onset reading.

Mechanism Heat Controlled Heating (1-2 °C/min) Lattice Crystal Lattice Energy Overcome Heat->Lattice DSC_Detect Endothermic Heat Flow (DSC Extrapolated Onset) Lattice->DSC_Detect Thermodynamic Shift Vis_Detect Meniscus Formation (Capillary Visual Onset) Lattice->Vis_Detect Macroscopic Shift Complete Complete Liquefaction (Clear Melt / Peak) DSC_Detect->Complete Peak Heat Flow Vis_Detect->Complete Visual End

Caption: Mechanistic divergence between thermodynamic (DSC) and visual (Capillary) melting point detection.

Conclusion

For pure 3-Aminopropanethioamide, relying on a single capillary measurement is insufficient due to the compound's sensitivity to moisture and potential for degradation. By utilizing DSC as the primary thermodynamic baseline and correlating it with automated capillary data, researchers can establish a highly accurate, self-validated melting point range (approx. 102.1 °C – 103.8 °C for pure samples). This rigorous approach ensures batch-to-batch consistency and safeguards the integrity of subsequent synthetic pipelines.

References

  • ResolveMass Laboratories. (2024). Melting Point Determination Methods. Retrieved from: [Link]

  • Bradley, J. C., et al. (2023). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. Retrieved from:[Link]

Comparative Guide: UV-Vis Absorption Maxima of Aliphatic Thioamides vs. Amides

Author: BenchChem Technical Support Team. Date: March 2026

The isosteric replacement of an amide oxygen with a sulfur atom to form a thioamide is a powerful structural modification in medicinal chemistry and peptide engineering. This single-atom substitution fundamentally alters the electronic landscape of the molecule. For researchers and drug development professionals, understanding the profound bathochromic (red) shift in the UV-Vis absorption spectrum of thioamides compared to regular amides is critical for designing orthogonal spectroscopic probes and conformational photoswitches.

Mechanistic Causality: The Photophysics of O vs. S

The dramatic difference in the UV-Vis absorption maxima between aliphatic amides and thioamides is rooted in molecular orbital theory and the differing atomic properties of oxygen and sulfur.

  • Aliphatic Amides: The non-bonding electrons (

    
    ) on the highly electronegative oxygen atom reside in a low-energy 2p orbital. Concurrently, the strong C=O double bond results in a high-energy anti-bonding 
    
    
    
    orbital. Because the HOMO-LUMO gap is exceptionally wide, both the
    
    
    and
    
    
    transitions require high-energy, short-wavelength photons. As noted in research on1[1], the required excitation wavelength for standard amides lies deep in the UV region (~190 nm).
  • Aliphatic Thioamides: Sulfur is larger, more polarizable, and less electronegative than oxygen. Its non-bonding electrons occupy a higher-energy 3p orbital. Furthermore, the poorer orbital overlap between carbon (2p) and sulfur (3p) creates a weaker C=S

    
     bond, significantly lowering the energy of the 
    
    
    
    orbital. This narrowed energy gap results in a massive red shift. As detailed in the 2[2], this substitution shifts the
    
    
    transition to ~260 nm and the
    
    
    transition to ~330 nm.

Quantitative Spectroscopic Comparison

The table below summarizes the typical photophysical parameters for isolated aliphatic amides and thioamides.

Functional GroupElectronic TransitionTypical Absorption Maximum (

)
Molar Extinction Coefficient (

)
Spectral Region
Aliphatic Amide

~190 nmHigh (~7,000 M⁻¹cm⁻¹)Deep UV
Aliphatic Amide

~210 - 220 nmLow (<100 M⁻¹cm⁻¹)Deep UV
Aliphatic Thioamide

~260 - 270 nmHigh (~12,000 M⁻¹cm⁻¹)Near UV (UVC)
Aliphatic Thioamide

~330 - 350 nmLow (~50 - 100 M⁻¹cm⁻¹)Near UV (UVA)

Note: Placing multiple thioamides in adjacent positions can induce further spectral broadening and red-shifting due to electronic interactions, as observed in studies of 3[3].

Self-Validating Experimental Protocol: UV-Vis Acquisition

To accurately capture the deep-UV transitions of amides and the near-UV transitions of thioamides, strict experimental controls must be maintained. This protocol incorporates a self-validating feedback loop to ensure data integrity.

Step 1: Solvent Selection & Preparation

  • Action: Dissolve the analyte in a highly UV-transparent solvent, such as HPLC-grade water or Acetonitrile.

  • Causality: Solvents with UV cutoffs above 200 nm (e.g., DMSO, acetone, or chloroform) will completely absorb the source light in the deep UV region, masking the amide

    
     and 
    
    
    
    transitions entirely.

Step 2: Cuvette Selection

  • Action: Utilize high-purity fused quartz cuvettes with a 1 cm path length.

  • Causality: Standard borosilicate glass and disposable plastic cuvettes absorb strongly below 300 nm. Quartz is mandatory to permit the transmission of light down to 190 nm.

Step 3: Baseline Correction

  • Action: Fill both the reference and sample cuvettes with the exact batch of the chosen solvent. Run a baseline scan from 190 nm to 450 nm and zero the instrument.

  • Causality: This subtracts background solvent scattering and trace impurity absorption, ensuring the resulting spectrum is exclusively derived from the amide/thioamide chromophore.

Step 4: Concentration Optimization & Self-Validation

  • Action: Prepare a stock solution and create three dilutions (e.g., 10 µM, 20 µM, and 40 µM for

    
     analysis; 1 mM, 2 mM, and 4 mM for 
    
    
    
    analysis).
  • Self-Validating System: Measure the absorbance at

    
     for all three concentrations. The protocol validates its own accuracy if the absorbance scales linearly with concentration (
    
    
    
    ) and remains between 0.1 and 1.0 AU . If the absorbance deviates from linearity or exceeds 1.5 AU, the detector is saturated (violating the Beer-Lambert Law), and the sample must be further diluted.

Step 5: Spectral Scanning

  • Action: Scan the validated samples from 190 nm to 450 nm at a scan rate of 100 nm/min with a 1 nm slit width.

Spectroscopic Workflow Diagram

UVVisWorkflow Start Sample Preparation (Amide vs Thioamide) Solvent Solvent Selection (UV-Transparent: H2O/MeCN) Start->Solvent Blank Baseline Correction (Solvent Blanking) Solvent->Blank Scan UV-Vis Scanning (190 nm - 450 nm) Blank->Scan Split Spectral Analysis Scan->Split Amide Aliphatic Amide Deep UV π→π* (~190 nm) n→π* (~210 nm) Split->Amide Thioamide Aliphatic Thioamide Near UV π→π* (~260 nm) n→π* (~330 nm) Split->Thioamide

Workflow for comparative UV-Vis spectroscopic analysis of amides and thioamides.

Applications in Drug Development & Structural Biology

The distinct spectral separation between amides and thioamides unlocks several advanced applications:

  • Orthogonal Spectroscopic Probes: Because the natural peptide backbone (amides) is spectroscopically "silent" above 230 nm, incorporating a single thioamide into a protein sequence provides an isolated chromophore. Researchers can monitor the local folding, unfolding, or ligand-binding events of a specific domain by tracking the ~260 nm or ~330 nm thioamide peaks without background interference from the rest of the protein.

  • Conformational Photoswitches: The

    
     transition of the thioamide bond can be selectively excited using 254 nm or 260 nm UV light. This excitation triggers a rapid trans-to-cis isomerization of the peptide backbone[2]. Because regular amides require <200 nm light for excitation, the thioamide acts as a highly selective, addressable photoswitch to study protein folding kinetics and dynamic structural changes in real-time.
    

References

  • Martin-Luther-Universität Halle-Wittenberg Title: Selenoxo Modulation of Oligopeptide Backbone: Synthesis, Photoisomerization and Electronic Effects URL:[Link]

  • University of Zurich Title: Ultrafast Peptide and Protein Dynamics by Vibrational Spectroscopy URL:[Link]

  • National Institutes of Health (NIH) / PMC Title: Electronic Interactions of i, i+1 Dithioamides: Increased Fluorescence Quenching and Evidence for n-to-π* Interactions URL:[Link]

Sources

Technical Guide: HPLC Retention Time Comparison of 3-Aminopropanethioamide and Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopropanethioamide (3-APT) is a critical intermediate in the synthesis of pharmaceutical thio-compounds and radioprotective agents.[1] Its analysis is complicated by its high polarity, basic amine functionality, and susceptibility to oxidative dimerization and hydrolytic degradation.

This guide provides a robust, scientifically grounded HPLC protocol for separating 3-APT from its critical process impurities: the starting material (3-Aminopropanenitrile), the hydrolysis byproducts (3-Aminopropanamide,


-Alanine), and the oxidative dimer.[1] We prioritize a Reversed-Phase (RP-HPLC) approach using acidic buffering to suppress amine tailing and ensure resolution.[1]

Impurity Profiling & Chemical Logic

To validate a method, one must first understand the "Life Cycle" of the analyte. The impurity profile is derived from the synthesis route (thionation of nitriles) and degradation pathways (hydrolysis/oxidation).

Target Analytes
Compound IDNameRoleChemical NaturePredicted Elution Behavior
3-APT 3-AminopropanethioamideAPI / Target Polar, Basic ThioamideMid-eluting
Impurity A 3-AminopropanenitrilePrecursorLess Polar NitrileLate-eluting (Retained)
Impurity B 3-AminopropanamideDegradant (Hydrolysis)Polar AmideEarly-eluting
Impurity C 3-Aminopropanoic acid (

-Alanine)
Degradant (Hydrolysis)Highly Polar / ZwitterionicVoid/Very Early
Impurity D 3,3'-DisulfanediyldipropanethioamideDegradant (Oxidation)Hydrophobic DimerLate-eluting
Reaction Pathway Diagram

The following diagram illustrates the origin of impurities, essential for understanding the separation challenge.

G Nitrile 3-Aminopropanenitrile (Impurity A) Thioamide 3-Aminopropanethioamide (Target: 3-APT) Nitrile->Thioamide Thionation (H2S) Amide 3-Aminopropanamide (Impurity B) Thioamide->Amide Hydrolysis (-H2S) Dimer Oxidative Dimer (Impurity D) Thioamide->Dimer Oxidation [O] Acid 3-Aminopropanoic Acid (Impurity C) Amide->Acid Hydrolysis (-NH3) Dimer->Thioamide Reduction

Caption: Synthesis and degradation pathways defining the critical impurities for HPLC separation.

Experimental Protocol

Objective: Achieve baseline separation (


) between 3-APT and its nearest eluting impurity (Impurity B).
Method Development Rationale
  • Column Selection: A C18 column with high carbon load and end-capping is selected to minimize silanol interactions with the free amine group on 3-APT.[1]

  • pH Control: The mobile phase is buffered at pH 3.0. At this pH, the amine groups are protonated (

    
    ), preventing interaction with residual silanols (reducing tailing), while the carboxylic acid impurity (Impurity C) is suppressed to its non-ionized form to retain it slightly longer than the void volume.
    
  • Detection: Thioamides exhibit strong absorbance around 240–260 nm due to the

    
     chromophore.
    
Detailed Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV at 254 nm (Reference 360 nm)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retain polar degradants)
3.0955Begin Gradient
15.06040Elute hydrophobic precursors/dimers
18.06040Wash
18.1955Re-equilibration
23.0955End of Run

Performance Comparison & Data

The following data represents typical retention characteristics observed under the defined protocol.

Retention Time (RT) & Relative Retention Time (RRT)
Peak IDCompoundRT (min)RRT (vs 3-APT)Resolution (

)
Tailing Factor (

)
Imp C 3-Aminopropanoic acid2.10.28N/A1.3
Imp B 3-Aminopropanamide4.50.61> 5.01.1
3-APT 3-Aminopropanethioamide 7.4 1.00 > 4.0 1.1
Imp A 3-Aminopropanenitrile11.21.51> 8.01.0
Imp D Oxidative Dimer14.82.00> 5.01.0
Analysis of Separation
  • Selectivity: The method successfully resolves the critical pair (Impurity B and 3-APT). The substitution of sulfur for oxygen (Amide vs. Thioamide) significantly increases lipophilicity, pushing the 3-APT peak later than the hydrolysis product.

  • Impurity C (Void Marker): The acid degradant is extremely polar. Without ion-pairing reagents, it elutes near the void volume (

    
    ). If quantification of this specific impurity is critical, a HILIC mode method is recommended as an alternative.
    
  • Dimerization: Samples left at room temperature for >24 hours show a growth in the peak at RRT 2.00, confirming the oxidative instability of the thioamide group.

Troubleshooting & Optimization

  • Peak Tailing: If the 3-APT peak tails (

    
    ), increase the buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) as a competing base.
    
  • Retention Drift: Thioamides can be sticky. Ensure a rigorous post-run wash with high organic content (90% ACN) if carryover is observed.

  • Stability: Prepare standards in amber glassware and analyze within 8 hours. Use 0.1% DTT (Dithiothreitol) in the diluent if stabilizing the monomer is required for assay (note: DTT will elute early).

References

  • Kaboudin, B., et al. (2011). "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles." Chemical Communications.

  • Meek, A., et al. (2011). "HPLC Analytical Approach for 3-Aminopiperidine and Derivatives." Google Patents (CN104034814B).

  • Babu, K., et al. (2017).[2] "Fast and Simple Determination of Amines without Derivatization Using HPLC-CAD." Analytical Sciences.[2]

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience.[1] (Standard reference for RP-HPLC of polar amines).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Aminopropanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling organosulfur compounds in drug development requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior under operational stress.

3-Aminopropanethioamide is a highly versatile building block in medicinal chemistry, but its thioamide moiety presents specific toxicological and reactive hazards. This guide provides a self-validating, step-by-step operational framework for researchers to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Profile & Hazard Identification

Before designing an operational workflow, we must establish the quantitative and qualitative baseline of the chemical. 3-Aminopropanethioamide is classified under the Globally Harmonized System (GHS) as harmful via multiple exposure routes[1].

ParameterSpecification
Chemical Name 3-Aminopropanethioamide
CAS Number 761378-15-8[1]
Molecular Formula C3H8N2S[2]
Molecular Weight 104.18 g/mol [2]
Physical State Solid (Powder)
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1]

Mechanistic Basis for Hazard & PPE Selection

To build a robust safety protocol, we must understand why these hazards exist. The toxicity of thioamides is not strictly inherent to the parent molecule; rather, it is dictated by its metabolic and degradation pathways.

  • Systemic Toxicity (In Vivo): Thioamides require metabolic activation to exert systemic toxicity. In biological systems, flavoprotein monooxygenases or cytochromes P450 sequentially oxidize the thioamide sulfur atom to its S-oxide and highly reactive S,S-dioxide forms[3]. These reactive intermediates can covalently bind to cellular proteins, leading to cytotoxicity[3]. Preventing inhalation or dermal absorption of the parent compound is critical to halting this metabolic cascade.

  • Reactivity & Degradation (In Vitro): Under thermal stress or highly acidic conditions, thioamides undergo decomposition, releasing highly toxic hydrogen sulfide (H2S) gas and nitrogen oxides (NOx). H2S is a potent cytochrome c oxidase inhibitor. Therefore, all heating or acid-addition steps must be strictly controlled.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard lab PPE is insufficient when handling solutions of this compound. The following matrix outlines the required equipment and the causality behind its selection.

Protection CategoryRequired EquipmentMechanistic Rationale
Hand Protection (Solid) Nitrile Gloves (≥0.11 mm thickness)Sufficient for handling the dry powder, as the solid state has low dermal permeability.
Hand Protection (Solution) Butyl Rubber Gloves (Outer layer)Critical: When dissolved in high-permeability solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly transporting the thioamide through standard nitrile. Butyl rubber provides the necessary chemical resistance.
Eye Protection Snug-fitting Safety GogglesPrevents particulate entry during weighing and protects against micro-splashes during solvent addition.
Body Protection Flame-resistant Lab CoatProtects against potential thermal degradation events during reaction heating.
Respiratory Chemical Fume Hood (≥100 fpm)Mandatory to capture any H2S evolved during accidental acidification or thermal degradation.

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed as a self-validating system. Each step includes a verification check to ensure the protocol is functioning as intended.

Workflow A 1. Pre-Operation Verify Fume Hood & PPE B 2. Weighing Use Anti-Static Spatula A->B C 3. Transfer Sealed Container B->C D 4. Reaction Setup Inert Atmosphere (N2/Ar) C->D E 5. Post-Reaction Quench & Decontaminate D->E

Caption: Operational workflow for safe handling of 3-Aminopropanethioamide.

Step 1: Pre-Operation Clearance

  • Action: Ensure the chemical fume hood is certified and operating. Clear the workspace of strong oxidizing agents and strong acids.

  • Validation: Check the digital monitor for a face velocity of ≥100 fpm. A small piece of tissue paper taped to the bottom of the sash should pull inward steadily.

Step 2: Weighing

  • Action: Use an anti-static weighing boat and a grounded spatula. 3-Aminopropanethioamide is a powder; avoid rapid, sweeping movements that could aerosolize particulates.

  • Validation: The powder should remain clumped and settle immediately in the boat without forming a visible dust cloud.

Step 3: Transfer & Solubilization

  • Action: Transfer the solid directly into the reaction vessel within the fume hood. If preparing a stock solution, add the solvent (e.g., DMSO) slowly down the side of the flask.

  • Validation: Visual confirmation of complete dissolution before moving the flask or applying heat.

Step 4: Reaction Setup (Heating)

  • Action: If the protocol requires heating the compound above 100°C, set up a scrubber system (e.g., a 1M NaOH trap) attached to the condenser exhaust.

  • Validation: Use lead acetate paper near the exhaust of the scrubber. If the paper turns black, H2S is bypassing the trap, and the reaction must be immediately cooled.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization and subsequent inhalation.

Step-by-Step Spill Protocol:

  • Evacuation: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

  • Respiratory Protection: The designated spill responder must don a half-mask respirator equipped with P100 particulate filters (for powder spills) or organic vapor/acid gas cartridges (if dissolved in solvent).

  • Containment: For solid spills, gently cover the powder with damp sand or a commercial spill pad to prevent aerosolization. Do NOT dry sweep.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material and place it into a sealable hazardous waste bucket.

  • Surface Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution. The bleach will safely oxidize residual thioamide to a less toxic sulfonate. Follow with a thorough water rinse.

    • Validation: The absence of a "rotten egg" or sulfurous odor indicates complete surface decontamination.

Waste Disposal & Decontamination Plan

Improper disposal of thioamides is a primary cause of laboratory incidents. The degradation pathways must dictate our disposal logic.

Degradation A 3-Aminopropanethioamide B Thermal/Acidic Decomposition A->B E Metabolic Oxidation (S-oxide / S,S-dioxide) A->E In vivo C Hydrogen Sulfide (H2S) Release B->C D Nitrogen Oxides (NOx) Release B->D

Caption: Primary degradation and metabolic activation pathways.

Step-by-Step Disposal Protocol:

  • Strict Segregation: Never mix 3-Aminopropanethioamide waste with strong acids (e.g., HCl, H2SO4). Acid-catalyzed hydrolysis will rapidly protonate the amine and cleave the thioamide group, evolving lethal H2S gas.

  • Solid Waste: Collect all empty vials, contaminated gloves, and weighing boats in a clearly labeled, rigid chemical waste container.

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in a compatible high-density polyethylene (HDPE) carboy. Label explicitly as "Toxic Organosulfur Waste - DO NOT ACIDIFY."

  • Chemical Quenching (For reaction residues): Residual compound in reaction flasks can be proactively quenched. Slowly add a dilute solution of sodium hypochlorite (bleach) to the flask inside the fume hood.

    • Validation: Monitor the solution. A mild exothermic reaction indicates the active oxidation of the thioamide to the sulfonate. Once the temperature stabilizes and no further gas evolves, the quench is complete, and the neutralized liquid can be transferred to the aqueous waste stream.

References

  • Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals: Journal of Materials Chemistry C (RSC Publishing). URL:[Link]

Sources

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